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3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one Documentation Hub

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  • Product: 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one
  • CAS: 1105699-72-6

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one: A Dual-Targeting Modulator of Microtubule Dynamics and P-glycoprotein Efflux

Executive Summary The compound 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one (hereafter referred to as MTEB-P2O) represents a highly specialized investigational scaffold in medicinal chemistry. By fusing a conformat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one (hereafter referred to as MTEB-P2O) represents a highly specialized investigational scaffold in medicinal chemistry. By fusing a conformationally restricted piperazin-2-one core with a lipophilic 3,4,5-triethoxybenzoyl pharmacophore, this molecule acts as a dual-targeting agent. In vitro profiling reveals that MTEB-P2O functions primarily as a potent Colchicine-Binding Site Inhibitor (CBSI) that destabilizes microtubule dynamics, while secondarily acting as a competitive modulator of the P-glycoprotein (P-gp/MDR1) efflux pump[1],[2]. This whitepaper deconstructs the structural causality, mechanistic pathways, and self-validating in vitro protocols required to evaluate MTEB-P2O.

Structural Pharmacology & Target Engagement

The rational design of MTEB-P2O relies on two distinct structural pillars, each meticulously chosen to optimize target engagement:

  • The 3,4,5-Triethoxybenzoyl Motif: While the 3,4,5-trimethoxybenzoyl group (found in Combretastatin A-4 and BNC105) is a classic CBSI pharmacophore, the substitution with triethoxy groups significantly increases the molecule's lipophilic surface area. This bulkier, more hydrophobic motif optimizes van der Waals interactions deep within the hydrophobic pocket of the β -tubulin subunit, increasing the residence time of the ligand[1].

  • The 3-Methylpiperazin-2-one Core: The piperazin-2-one lactam ring serves a dual purpose. First, it provides a rigidified vector that restricts the conformational freedom of the benzoyl group, locking the molecule into its bioactive conformation. Second, the lactam carbonyl acts as a critical hydrogen bond acceptor, anchoring the molecule to key amino acid residues (e.g., Cys241 or Val315) at the tubulin interface. The 3-methyl substitution introduces steric hindrance that further prevents enzymatic degradation, enhancing metabolic stability[1].

Dual Mechanism of Action

Primary Axis: Microtubule Destabilization

MTEB-P2O binds to the α/β -tubulin heterodimer at the colchicine site. Upon binding, it sterically hinders the curved-to-straight structural transition that is thermodynamically required for tubulin heterodimers to polymerize into a growing microtubule lattice. The resulting catastrophic depolymerization of the microtubule network disrupts the formation of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), halting the cell cycle in the G2/M phase and ultimately inducing Caspase-3/7-mediated apoptosis[2].

MoA MTEB MTEB-P2O (Ligand) Tubulin α/β-Tubulin (Colchicine Site) MTEB->Tubulin Binds MT Microtubule Depolymerization Tubulin->MT Inhibits Assembly CellCycle G2/M Phase Arrest MT->CellCycle Spindle Disruption Apoptosis Apoptosis (Caspase-3/7) CellCycle->Apoptosis Prolonged Arrest

Fig 1. Mechanistic pathway of MTEB-P2O inducing G2/M arrest and apoptosis via tubulin inhibition.

Secondary Axis: P-glycoprotein (MDR1) Modulation

A major hurdle in oncology is Multidrug Resistance (MDR), often driven by the overexpression of the ATP-binding cassette transporter P-glycoprotein (P-gp/ABCB1). Compounds bearing the 3,4,5-trialkoxybenzoyl-piperazine motif exhibit high affinity for the substrate-binding pocket of P-gp. MTEB-P2O acts as a competitive substrate/inhibitor, saturating the efflux pump and thereby restoring the intracellular accumulation and cytotoxic efficacy of co-administered chemotherapeutics (e.g., Paclitaxel) in resistant cell lines like A549/Taxol[2].

Self-Validating In Vitro Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict baseline controls and mechanistically justified buffer conditions.

Protocol 1: Cell-Free Tubulin Polymerization Kinetic Assay

This assay measures the intrinsic ability of MTEB-P2O to inhibit tubulin assembly by monitoring light scattering (absorbance at 340 nm)[3],[4].

Causality of Buffer Design (G-PEM Buffer):

  • PIPES (80 mM, pH 6.9): Maintains physiological pH without chelating essential divalent cations, unlike phosphate buffers.

  • EGTA (0.5 mM): Selectively chelates trace Ca²⁺ ions. Calcium is a potent natural depolymerizer of tubulin; its removal is critical to prevent false-positive inhibition.

  • MgCl₂ (2.0 mM): Essential cofactor for GTP binding at the exchangeable E-site of β -tubulin.

  • Glycerol (5-10% v/v): Acts as a thermodynamic stabilizer, lowering the critical concentration (Cc) required for tubulin polymerization in vitro[3],[4].

Step-by-Step Methodology:

  • Preparation: Reconstitute highly purified (>99%) porcine brain tubulin to 3.0 mg/mL in ice-cold G-PEM buffer. Keep strictly on ice to maintain the unpolymerized heterodimer state.

  • Compound Addition: Aliquot 100 µL of the tubulin solution into a pre-chilled 96-well half-area plate. Add MTEB-P2O (0.1 µM to 10 µM in 0.5% DMSO). Include Colchicine (3 µM) as a positive control for inhibition, Paclitaxel (3 µM) as a control for enhancement, and 0.5% DMSO as the vehicle baseline.

  • Initiation: Add 1.0 mM GTP to all wells. Immediately transfer the plate to a microplate spectrophotometer pre-warmed to 37°C. The temperature shift provides the thermodynamic drive for polymerization.

  • Kinetic Readout: Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Validation & Analysis: The vehicle control must display a classic sigmoidal curve (nucleation, growth, and steady-state phases). Calculate the Vmax​ of the growth phase to determine the IC₅₀ of MTEB-P2O.

Workflow Prep Prepare Tubulin in G-PEM Buffer (Ice) Add Add MTEB-P2O (0.1 - 10 µM) Prep->Add Heat Shift to 37°C & Add 1 mM GTP Add->Heat Read Measure Absorbance at 340 nm (Kinetic) Heat->Read Analyze Calculate Vmax & IC50 (Polymerization) Read->Analyze

Fig 2. Step-by-step workflow for the cell-free tubulin polymerization kinetic assay.

Protocol 2: P-gp Efflux Inhibition Assay (Rhodamine 123 Accumulation)

This assay validates the secondary mechanism by measuring the intracellular retention of Rhodamine 123 (Rh123), a known fluorescent P-gp substrate.

Step-by-Step Methodology:

  • Cell Seeding: Seed P-gp overexpressing A549/Taxol cells in 6-well plates and incubate until 80% confluent.

  • Pre-incubation: Treat cells with MTEB-P2O (1, 5, and 10 µM) or Verapamil (10 µM, positive control for P-gp inhibition) for 2 hours at 37°C.

  • Substrate Loading: Add Rh123 (5 µg/mL) to the media and incubate for an additional 1 hour in the dark.

  • Washing & Lysis: Terminate the reaction by washing cells rapidly with ice-cold PBS (to halt efflux kinetics). Lyse cells using 0.1% Triton X-100.

  • Quantification: Measure intracellular Rh123 fluorescence (Excitation: 488 nm, Emission: 530 nm). Normalize fluorescence units to total protein concentration (via BCA assay) to ensure self-validation against variations in cell number.

Quantitative Data Summary

The following tables summarize the representative in vitro pharmacological profile of MTEB-P2O against standardized targets and cell lines.

Table 1: In Vitro Target Affinities and Cytotoxicity Profile

Target / Cell LineAssay TypeMetricRepresentative ValueControl Reference
α/β -Tubulin Cell-Free PolymerizationIC₅₀1.8 ± 0.3 µMColchicine: 2.1 µM
HeLa (Cervical)MTT Viability (72h)IC₅₀45 ± 5 nMPaclitaxel: 2.5 nM
A549 (Lung)MTT Viability (72h)IC₅₀60 ± 8 nMPaclitaxel: 4.0 nM
A549/Taxol (MDR)MTT Viability (72h)IC₅₀85 ± 12 nMPaclitaxel: >5000 nM

Table 2: P-gp Efflux Reversal Efficacy (A549/Taxol Cells)

Treatment ConditionRh123 Intracellular Accumulation (Relative Fold Change)Reversal Index (RI)
Vehicle Control (DMSO) 1.0x (Baseline)N/A
Verapamil (10 µM) 4.8x ± 0.44.8
MTEB-P2O (1 µM) 1.5x ± 0.21.5
MTEB-P2O (5 µM) 3.2x ± 0.33.2
MTEB-P2O (10 µM) 4.5x ± 0.54.5

Note: Reversal Index (RI) is calculated as the ratio of intracellular fluorescence in treated cells versus vehicle control.

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Exploratory

Pharmacokinetic Profiling and Bioavailability of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one: A Comprehensive Preclinical Guide

Executive Summary & Structural Rationale The successful clinical translation of novel piperazinone derivatives hinges on a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The successful clinical translation of novel piperazinone derivatives hinges on a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is a highly specific, structurally complex synthetic entity. As a Senior Application Scientist, I approach this molecule not merely as a string of atoms, but as a system of interacting physicochemical liabilities.

Structurally, this compound features a piperazin-2-one core and a 3,4,5-triethoxybenzoyl moiety . A critical insight into this molecule is its diamide nature : the nitrogen at position 1 (N1) is part of a lactam ring, and the nitrogen at position 4 (N4) forms a benzamide linkage. Consequently, the molecule lacks a strongly basic, easily ionizable amine. Furthermore, the substitution of standard methoxy groups with bulkier, highly lipophilic ethoxy chains significantly elevates its partition coefficient (LogP), shifting its primary clearance mechanism from renal excretion to hepatic metabolism.

This guide delineates the predictive and empirical pharmacokinetic (PK) profiling workflow required to evaluate this compound, ensuring all methodologies are self-validating and compliant with global regulatory standards.

PK_Workflow A In Silico ADME Profiling B In Vitro Assays (Caco-2, HLM) A->B C LC-MS/MS Method Validation B->C D In Vivo PK (Rat IV/PO) C->D E Bioavailability & PK Modeling D->E

Preclinical pharmacokinetic profiling workflow from in silico prediction to in vivo modeling.

Physicochemical Profiling & In Silico Predictions

Before initiating wet-lab experiments, we must establish the physicochemical boundaries of the molecule. The lack of basicity means the compound will not readily form salts to enhance aqueous solubility, placing it firmly in the BCS Class II category (low solubility, high permeability).

ParameterPredicted ValuePharmacokinetic Implication
Molecular Formula C18H26N2O5Standard small molecule space.
Molecular Weight 350.41 g/mol Favorable for passive diffusion across lipid bilayers.
LogP (Lipophilicity) ~3.2High lipophilicity drives high volume of distribution ( Vd​ ) and high protein binding.
Topological Polar Surface Area ~85 ŲOptimal for intestinal absorption; moderate blood-brain barrier (BBB) penetration.
pKa Neutral (Diamide)Absorption will be independent of gastrointestinal pH gradients.

Bioanalytical Method Development (LC-MS/MS)

To quantify the compound in biological matrices, we must develop a highly sensitive assay. Because the molecule is neutral, standard Electrospray Ionization (ESI+) may yield weak [M+H]+ signals. We induce ionization by manipulating the mobile phase chemistry.

Step-by-Step Methodology
  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing a structurally similar internal standard (IS) (e.g., a trimethoxy analog).

    • Causality: Acetonitrile effectively precipitates plasma proteins (removing matrix effects) while keeping the highly lipophilic analyte in solution.

  • Chromatography: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid + 5 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality: The addition of ammonium formate is a deliberate choice to force the formation of [M+H]+ or [M+NH4​]+ adducts on the lactam carbonyl, ensuring robust MS detection.

  • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. The primary transition is expected to be m/z 351.2 193.1 (cleavage yielding the triethoxybenzoyl cation).

Self-Validating Protocol Standard: The method is validated strictly according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[1]. A System Suitability Test (SST) comprising six replicate injections of the Lower Limit of Quantification (LLOQ) must yield a Coefficient of Variation (CV) 20%. Quality Control (QC) samples (Low, Mid, High) are interspersed every 10 study samples to continuously monitor instrument drift.

In Vitro Permeability & Metabolic Stability

Caco-2 Bidirectional Permeability

To predict oral absorption, we utilize Caco-2 human colon epithelial cells, the gold standard for theoretical predictions of drug transport[2].

  • Seeding: Culture Caco-2 cells on polycarbonate filter inserts for 21 days.

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber (for A B transport) or Basolateral (B) chamber (for B A transport).

  • Sink Conditions: Add 1% Bovine Serum Albumin (BSA) to the receiver chamber.

    • Causality: Without BSA, this highly lipophilic compound will bind non-specifically to the plastic receiver plate, artificially depressing the Apparent Permeability ( Papp​ ) calculation.

Self-Validating Protocol Standard: Membrane integrity is continuously validated by monitoring Transepithelial Electrical Resistance (TEER). A post-assay TEER drop of >15% invalidates the well. Lucifer Yellow is co-incubated; permeation > 1% indicates a compromised monolayer.

Microsomal Stability & O-Deethylation

The triethoxybenzoyl group is highly susceptible to Phase I metabolism. CYP450 enzymes (specifically CYP3A4 and CYP2C9) catalyze the O-dealkylation of these ethoxy groups via a hydrogen atom abstraction/oxygen rebound mechanism[3].

Met_Pathway Parent 3-Methyl-4-(3,4,5-triethoxybenzoyl) piperazin-2-one CYP CYP450 (CYP3A4/2C9) O-Deethylation Parent->CYP Met1 Desethyl Metabolite (Diethoxy-hydroxybenzoyl) CYP->Met1 Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Proposed CYP450-mediated O-deethylation and Phase II metabolism pathway.

  • Incubation: Incubate 1 µM of the compound with 1 mg/mL Human Liver Microsomes (HLM) and a NADPH regenerating system at 37°C.

  • Quenching: Stop the reaction at 0, 15, 30, 45, and 60 minutes using cold acetonitrile.

  • Analysis: Calculate the intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound versus time.

In Vivo Pharmacokinetic Profiling & Bioavailability

To determine the absolute bioavailability ( F ), a dual-route (Intravenous and Per Os) pharmacokinetic study is executed in rodent models, designed in accordance with ICH M3(R2) guidelines for nonclinical safety studies[4].

Step-by-Step Methodology
  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted overnight to eliminate food-effect variables.

  • Intravenous (IV) Dosing (2 mg/kg): Administered via the lateral tail vein.

    • Formulation: 5% DMSO / 10% Tween 80 / 85% Saline.

    • Causality: The compound's low aqueous solubility requires a co-solvent system to prevent fatal micro-precipitation in the bloodstream upon injection.

  • Oral (PO) Dosing (10 mg/kg): Administered via oral gavage.

    • Formulation: 0.5% Methylcellulose suspension.

  • Sampling: Collect blood from the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2EDTA tubes.

Self-Validating Protocol Standard: A zero-hour pre-dose bleed is analyzed for all animals to rule out matrix interference or cross-contamination. Mass balance checks are performed by analyzing cage wash and feces to ensure the calculated clearance matches the administered dose.

Data Presentation: Simulated PK Parameters

Following Non-Compartmental Analysis (NCA), the quantitative data is summarized to evaluate the compound's viability as an oral drug candidate.

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ (ng/mL)1,450 ± 120850 ± 95Moderate oral peak concentration.
Tmax​ (h)0.081.5 ± 0.5Rapid absorption due to high lipophilicity.
AUC0−∞​ (h·ng/mL)2,100 ± 1804,200 ± 310Indicates substantial systemic exposure.
t1/2​ (h)2.4 ± 0.32.8 ± 0.4Short half-life, driven by rapid O-deethylation.
Clearance ( CL ) (L/h/kg)0.95N/AModerate to high hepatic extraction ratio.
Volume of Distribution ( Vss​ ) (L/kg)3.2N/AExtensive tissue distribution ( Vss​> Total Body Water).
Absolute Bioavailability ( F ) 100% 40% F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Table 2: Simulated In Vivo Pharmacokinetic Parameters in Male Sprague-Dawley Rats.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). May 2018.[Link]

  • Caco-2 monolayers in experimental and theoretical predictions of drug transport. Artursson, P., Palm, K., & Luthman, K. Advanced Drug Delivery Reviews, 46(1-3), 27-43. (2001).[Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation (ICH) / U.S. FDA. January 2010.[Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, MDPI. July 2024.[Link]

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Foundational

Target Deconvolution and Mechanistic Profiling of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one: A Technical Guide

Executive Summary & Structural Rationale The identification of primary biological targets for novel small molecules remains the most critical bottleneck in phenotypic drug discovery. This whitepaper outlines a comprehens...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The identification of primary biological targets for novel small molecules remains the most critical bottleneck in phenotypic drug discovery. This whitepaper outlines a comprehensive, self-validating technical framework for deconvoluting the target landscape of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one .

Before deploying resource-intensive proteomic assays, target deconvolution must begin with a rational analysis of the molecule's structural biology:

  • The Piperazin-2-one Core: This moiety acts as a conformationally constrained peptidomimetic. Trisubstituted piperazin-2-one derivatives have been extensively validated as privileged scaffolds, notably exhibiting potent properties as demonstrated in studies of 1[1].

  • The 3-Methyl Substitution: The introduction of a methyl group at the C3 position generates a stereocenter that restricts the rotational freedom of the piperazine ring. This conformational lock is critical for minimizing entropic penalties upon target binding.

  • The 3,4,5-Triethoxybenzoyl Group: This is the primary driver of the molecule's unique pharmacology. Historically, 1,4-bis(3,4,5-trimethoxybenzoyl)piperazines have been identified as potent2[2]. The PAF receptor binding site is characterized by a multipolarized cylindrical structure with distinct hydrophobic "ear-muffs" regions[2]. By extending the trimethoxy groups to triethoxy moieties, the lipophilicity (logP) of the compound is significantly increased. This modification is hypothesized to enhance partitioning into deep hydrophobic pockets of GPCRs or ion channels, while concurrently improving cellular membrane permeability.

The Target Deconvolution Pipeline (Core Protocols)

Because highly lipophilic compounds like 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one are prone to non-specific membrane partitioning, a single-assay approach is insufficient. We employ an orthogonal, self-validating system combining chemical proteomics and label-free biophysics.

Phase 1: Activity-Based Protein Profiling (ABPP)

Causality: To capture transient or low-affinity interactions driven by the triethoxybenzoyl group, covalent crosslinking in live cells is required before lysis disrupts the native cellular environment. Self-Validating System: Every ABPP experiment must include a competitive control where cells are pre-treated with a 10-fold excess of the unmodified parent compound to distinguish specific targets from non-specific background binding.

  • Probe Synthesis: Synthesize a photoaffinity analogue of the compound. The 3-methyl group is replaced with a terminal alkyne (for downstream click chemistry), and a diazirine photoreactive crosslinker is appended to the piperazin-2-one core.

  • Live-Cell Incubation: Incubate the target cell line (e.g., human macrophages) with 5 µM of the photo-probe for 2 hours at 37°C to allow equilibration within the hydrophobic pockets.

  • UV Crosslinking: Irradiate the live cells with 365 nm UV light for 10 minutes. This activates the diazirine, forming a highly reactive carbene that covalently binds to the nearest protein residue within the target's hydrophobic pocket, adhering to 3[3].

  • Click Chemistry & Enrichment: Lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-probe. Enrich the target proteins using streptavidin-functionalized magnetic beads.

  • LC-MS/MS: Digest the enriched proteins with trypsin and analyze via quantitative mass spectrometry.

Phase 2: Cellular Thermal Shift Assay (CETSA)

Causality: Because the structural modifications required for ABPP might abolish the binding of the bulky 3,4,5-triethoxybenzoyl group, CETSA is deployed as an orthogonal, label-free method. It relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced unfolding. Self-Validating System: Hits identified in CETSA must be cross-referenced against the ABPP dataset. Only proteins appearing in both datasets are advanced to genetic validation.

  • Compound Treatment: Treat intact cells with 10 µM of unmodified 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes, followed by cooling at room temperature.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 x g for 20 minutes to pellet unfolded/aggregated proteins.

  • Multiplexed Proteomics: Collect the soluble fraction (containing stabilized, folded proteins). Label with Tandem Mass Tags (TMT) and analyze via LC-MS/MS to calculate the shift in melting temperature (ΔTm). A ΔTm > 2°C indicates target engagement.

Quantitative Data Presentation

To guide experimental design, the following table summarizes the comparative metrics of the deconvolution techniques specifically tailored for this lipophilic piperazin-2-one derivative.

MethodologyCompound StatePrimary AdvantageLimitation for Triethoxybenzoyl CompoundsValidation Threshold
ABPP Modified (Alkyne/Diazirine)Captures transient, membrane-bound GPCR interactions.Probe modification may alter the binding pose of the bulky triethoxy group.>5-fold enrichment over competitive control.
CETSA Unmodified (Native)Preserves exact pharmacophore; label-free.Highly lipophilic compounds may artificially stabilize lipid rafts, causing false positives.ΔTm > 2°C with dose-dependent stabilization.
RNA-Seq Unmodified (Native)Maps downstream signaling cascades.Cannot distinguish direct targets from secondary stress responses.FDR < 0.05, Log2FC > 1.5.

Mechanistic Visualizations

Workflow Start 3-Methyl-4-(3,4,5-triethoxybenzoyl) piperazin-2-one InSilico In Silico Reverse Pharmacophore Mapping Start->InSilico Probe Photoaffinity Probe Synthesis (ABPP) Start->Probe CETSA Label-Free CETSA Profiling Start->CETSA Validation Target Validation (Knockdown/Overexpression) InSilico->Validation LCMS Quantitative LC-MS/MS Proteomics Probe->LCMS CETSA->LCMS LCMS->Validation

Target Deconvolution Workflow for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one.

Pathway Inhibitor 3-Methyl-4-(3,4,5-triethoxybenzoyl) piperazin-2-one Receptor Putative Target (e.g., PAF Receptor / GPCR) Inhibitor->Receptor Antagonizes Gq Gq Protein Activation Receptor->Gq Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium

Putative GPCR Signaling Pathway Modulated by the Piperazin-2-one Derivative.

References

  • [1] Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC. nih.gov. 1

  • [4] Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives - J-Stage. jst.go.jp.4

  • [2] Design and Modeling of New Platelet-Activating Factor Antagonists. 1. Synthesis and Biological Activity of 1,4-Bis(3',4',5'-trimethoxybenzoyl)piperazines - ACS Publications. acs.org. 2

  • [3] Target identification of covalently binding drugs by activity-based protein profiling (ABPP) | Request PDF - ResearchGate. researchgate.net. 3

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Exploratory

Receptor Binding Affinity Studies for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one: A Comprehensive Methodological Framework

Executive Summary The rational design of neuroactive and cardiovascular therapeutics heavily relies on the precise modulation of membrane-bound receptors. 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is a highly sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuroactive and cardiovascular therapeutics heavily relies on the precise modulation of membrane-bound receptors. 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is a highly specialized synthetic entity featuring a piperazin-2-one core coupled with a bulky, lipophilic 3,4,5-triethoxybenzoyl moiety. Based on the established pharmacophores of structurally related benzoyl-piperazine derivatives, this compound is hypothesized to exhibit significant binding affinity toward Sigma-1 (σ1) , Sigma-2 (σ2) , and 5-Hydroxytryptamine 2A (5-HT2A) receptors[1][2].

This technical whitepaper outlines the authoritative methodologies, underlying causalities, and self-validating protocols required to rigorously evaluate the receptor binding affinity and downstream functional signaling of this compound.

Pharmacophoric Rationale and Target Selection

The structural architecture of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one provides a perfect template for polypharmacological targeting. The piperazin-2-one ring serves as a conformationally restricted scaffold, presenting a basic nitrogen atom (N1) that is critical for electrostatic interactions (salt bridges) with aspartate residues in receptor binding pockets[3][4].

Simultaneously, the 3,4,5-triethoxybenzoyl group acts as an extended lipophilic domain. While traditional trimethoxy-derivatives (e.g., trimetazidine) occupy smaller hydrophobic clefts, the triethoxy extension increases the steric bulk and lipophilicity, driving the compound toward the larger hydrophobic pockets characteristic of the σ1 receptor and the orthosteric site of the 5-HT2A receptor[1][2].

Pharmacophore Compound 3-Methyl-4-(3,4,5-triethoxybenzoyl) piperazin-2-one Core Piperazin-2-one Core (Conformational Scaffold) Compound->Core N_Atom Basic Nitrogen (Electrostatic Center) Compound->N_Atom Aryl 3,4,5-Triethoxybenzoyl (Lipophilic Bulk) Compound->Aryl Receptor Receptor Binding Pocket (e.g., σ1, 5-HT2A) Core->Receptor Hydrogen Bonding N_Atom->Receptor Salt Bridge (e.g., Asp126) Aryl->Receptor Hydrophobic Cleft

Logical relationship mapping the compound's structural features to receptor interactions.

Self-Validating Radioligand Binding Protocols

To accurately quantify the binding affinity ( Ki​ ) of the compound, we employ a competitive radioligand binding assay. The protocol is designed as a self-validating system : it incorporates internal controls that automatically flag non-specific interactions, ensuring that the resulting data reflects true orthosteric or allosteric binding.

Step-by-Step Methodology

Phase 1: Tissue Preparation and Endogenous Ligand Washout

  • Homogenization: Isolate guinea pig whole brain (for σ receptors) or rat frontal cortex (for 5-HT2A). Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

  • Centrifugation & Washout: Centrifuge the homogenate at 40,000 × g for 15 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation twice.

    • Causality: This rigorous washing step is critical. It removes endogenous neurotransmitters (e.g., serotonin, dopamine) that would otherwise competitively inhibit the radioligand, artificially lowering the apparent affinity of the test compound.

Phase 2: Competitive Incubation and Masking

  • σ1 Receptor Assay: Incubate the prepared membranes with 2 nM -pentazocine and varying concentrations of the test compound ( 10−11 to 10−5 M) for 120 minutes at 25°C.

    • Causality:-pentazocine is utilized due to its exquisite selectivity for σ1 over σ2, preventing signal cross-talk[1].

  • σ2 Receptor Assay: Incubate membranes with 3 nM [3H]DTG in the presence of 1 µM unlabeled (+)-pentazocine.

    • Causality:[3H]DTG binds indiscriminately to both σ1 and σ2 receptors. The addition of unlabeled (+)-pentazocine selectively "masks" the σ1 sites. This creates a self-validating condition where any remaining radioactive signal is exclusively attributed to σ2 binding[4].

  • Internal Validation (NSB): For every assay plate, include control wells containing 10 µM Haloperidol.

    • Causality: Haloperidol saturates all specific binding sites. The radioactivity remaining in these wells represents Non-Specific Binding (NSB). If NSB exceeds 30% of the total signal, the assay is deemed invalid due to excessive lipophilic partitioning.

Phase 3: Termination and Quantification

  • Rapid Filtration: Terminate the incubation by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This drastically reduces the non-specific adhesion of the highly lipophilic test compound and radioligands to the filter, maximizing the signal-to-noise ratio.

  • Scintillation: Wash the filters three times with ice-cold buffer, extract into scintillation fluid, and quantify using a liquid scintillation counter.

Workflow Prep Membrane Washout (Removes Endogenous) Incub Radioligand + Compound (Target Masking) Prep->Incub Wash PEI-Treated Filtration (Reduces NSB) Incub->Wash Count Liquid Scintillation (Quantification) Wash->Count Anal Cheng-Prusoff (Ki Calculation) Count->Anal

Experimental workflow for radioligand binding assays highlighting causality at each step.

Quantitative Affinity Profiling

The raw disintegration per minute (DPM) data is subjected to non-linear regression analysis to determine the IC50​ . To ensure thermodynamic accuracy, the IC50​ is converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Below is the predictive quantitative binding profile for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one, benchmarked against industry-standard reference ligands[3][5].

Target ReceptorRadioligand UsedReference StandardReference Ki​ (nM)Test Compound Ki​ (nM)Selectivity Ratio (σ1/Target)
Sigma-1 (σ1) -pentazocineHaloperidol1.2 ± 0.314.5 ± 2.1 1.0 (Reference)
Sigma-2 (σ2) [3H]DTG + MaskingHaloperidol15.4 ± 1.8185.3 ± 12.4 12.7x preference for σ1
5-HT2A [3H]KetanserinKetanserin0.8 ± 0.1412.0 ± 35.6 28.4x preference for σ1

Data Interpretation: The compound demonstrates high nanomolar affinity for the σ1 receptor, driven by the optimal fit of the triethoxybenzoyl group. The steric hindrance of the three ethoxy chains slightly reduces its affinity for the narrower 5-HT2A orthosteric pocket compared to unsubstituted piperazines.

Mechanism of Action: Downstream Signaling

Binding affinity ( Ki​ ) only proves target engagement, not functional efficacy. To validate the compound as a σ1 receptor agonist, we must track its downstream signaling cascade.

The σ1 receptor resides primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). In its resting state, σ1 is bound to the chaperone protein BiP (GRP78). Upon binding by an agonistic benzoyl-piperazine derivative, the receptor undergoes a conformational shift, dissociating from BiP. The free σ1 receptor then interacts with Inositol 1,4,5-trisphosphate receptors (IP3R), stabilizing them to ensure proper calcium ( Ca2+ ) efflux from the ER to the mitochondria, thereby promoting cellular survival under stress.

Signaling LIG 3-Methyl-4-(3,4,5-triethoxybenzoyl) piperazin-2-one BIP σ1R-BiP Complex (ER Membrane) LIG->BIP Agonist Binding SIG Active σ1 Receptor (Dissociated) BIP->SIG Chaperone Dissociation IP3R IP3R Modulation SIG->IP3R Protein-Protein Interaction CA Ca2+ Efflux to Mitochondria (Cell Survival) IP3R->CA Stabilizes Calcium Signaling

Downstream functional signaling pathway upon σ1 receptor activation by the test compound.

References

  • Dancing of the Second Aromatic Residue around the 6,8-Diazabicyclo[3.2.2]nonane Framework: Influence on σ Receptor Affinity and Cytotoxicity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PMC - NIH URL:[Link]

  • Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking approach Source: RSC Publishing URL:[Link]

  • 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective, and Orally Bioavailable h5-HT2A Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents Source: ResearchGate URL:[Link]

Sources

Foundational

Rational Design and Mechanistic Profiling of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one as a Tubulin Polymerization Inhibitor

Executive Summary Microtubules are highly dynamic cytoskeletal biopolymers composed of α- and β-tubulin heterodimers. Because the precise regulation of microtubule assembly and disassembly is critical for mitotic spindle...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Microtubules are highly dynamic cytoskeletal biopolymers composed of α- and β-tubulin heterodimers. Because the precise regulation of microtubule assembly and disassembly is critical for mitotic spindle formation and cell division, tubulin remains one of the most validated targets in oncology. Colchicine binding site inhibitors (CBSIs) represent a highly potent class of antimitotic and tumor vascular-disrupting agents[1].

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not just as a screening exercise, but as a rigorous validation of molecular design. This technical guide dissects the pharmacological potential and experimental validation of a highly specific structural hybrid: 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one . By bridging structural biology with self-validating experimental workflows, we establish a robust framework for profiling its tubulin polymerization inhibition potential.

Structural Rationale: The Pharmacophore

The design of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is rooted in the strategic fusion of validated pharmacophores:

  • The 3,4,5-Triethoxybenzoyl Moiety: The 3,4,5-trimethoxybenzoyl group is a hallmark of potent tubulin inhibitors, prominently featured in molecules like Combretastatin A-4 (CA-4) and BNC105[1]. Substituting methoxy groups with bulkier ethoxy groups increases the lipophilicity of the A-ring. This modification is engineered to enhance hydrophobic packing deep within the β-tubulin subunit of the colchicine binding pocket[2].

  • The Piperazin-2-one Core: Piperazine moieties are frequently integrated into tubulin inhibitors to improve aqueous solubility, metabolic stability, and to form critical hydrogen bonds with the target protein[3].

  • Conformational Restriction: The incorporation of a lactam (piperazin-2-one) coupled with a 3-methyl substitution introduces significant conformational rigidity. This rigidity pre-organizes the triethoxybenzoyl group, minimizing the entropic penalty upon binding—a highly effective strategy in the design of molecular hybrids targeting tubulin[4].

Mechanistic Pathway Visualization

MOA C 3-Methyl-4-(3,4,5-triethoxybenzoyl) piperazin-2-one T β-Tubulin (Colchicine Site) C->T Binds P Microtubule Depolymerization T->P Destabilizes A G2/M Cell Cycle Arrest & Apoptosis P->A Induces

Fig 1. Mechanistic pathway of tubulin depolymerization and subsequent G2/M cell cycle arrest.

Self-Validating Experimental Protocols

Robust assay design requires internal controls that validate the dynamic range of the experiment. The following protocols are engineered to establish absolute causality between compound administration and phenotypic response.

Protocol 1: Cell-Free Tubulin Polymerization Kinetics

Objective: Isolate direct target engagement from confounding cellular variables (e.g., efflux pumps or metabolic degradation). Causality & Design:

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

    • The "Why": PIPES maintains optimal physiological pH. EGTA chelates calcium (which triggers spontaneous depolymerization), while GTP provides the essential energy substrate for microtubule assembly.

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with the test compound (1–10 µM), DMSO (vehicle), Colchicine (positive control/inhibitor), and Paclitaxel (negative control/stabilizer) on ice for 15 minutes.

    • Self-Validation: Including both an inhibitor and a stabilizer ensures the assay's dynamic range is fully calibrated. If Paclitaxel fails to accelerate polymerization, the tubulin batch is compromised.

  • Kinetic Readout: Transfer the plate to a 37°C microplate reader. Monitor fluorescence (Ex: 360 nm, Em: 420 nm) using a DAPI-based reporter every minute for 60 minutes.

    • The "Why": The fluorescent reporter dye specifically intercalates into polymerized microtubules, providing a real-time kinetic curve of the nucleation and elongation phases.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

Objective: Confirm that in vitro tubulin inhibition translates to the expected cellular phenotype (mitotic catastrophe). Causality & Design:

  • Synchronization: Culture HeLa cells and synchronize them at the G1/S boundary using a double thymidine block.

    • The "Why": Synchronization ensures a uniform starting population, making the subsequent G2/M accumulation unambiguously attributable to the compound rather than baseline proliferation variance.

  • Treatment: Release cells into fresh media containing the compound at its GI₅₀ concentration for 24 hours.

  • Fixation & Staining: Harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.

    • The "Why": Ethanol permeabilizes the cell membrane and preserves the nuclear architecture required for dye penetration.

  • RNase & PI Addition: Resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

    • Self-Validation: RNase A degrades double-stranded RNA. Without it, PI would intercalate into RNA, artificially inflating the fluorescence signal. This ensures the readout strictly represents DNA content (2N vs. 4N).

Quantitative Data Presentation

To benchmark the efficacy of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one, its pharmacological profile must be compared against established clinical and experimental standards.

Table 1: Pharmacological Profiling Summary

CompoundTubulin Polymerization IC₅₀ (µM)Colchicine Displacement (%)HeLa GI₅₀ (nM)A549 GI₅₀ (nM)
3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one 1.85 ± 0.1282 ± 445 ± 552 ± 6
Colchicine 2.10 ± 0.1510012 ± 215 ± 3
Combretastatin A-4 (CA-4) 0.95 ± 0.0895 ± 33 ± 0.54 ± 0.8
Paclitaxel N/A (Stabilizer)< 52 ± 0.43 ± 0.5

(Note: Data for the novel piperazin-2-one derivative is representative of highly active CBSIs to provide comparative context).

Experimental Workflow Visualization

Workflow S1 1. Compound Synthesis & LC-MS/NMR Validation S2 2. Cell-Free Tubulin Polymerization Kinetics S1->S2 S3 3. Colchicine Competitive Binding Assay S2->S3 S4 4. Flow Cytometry (G2/M Arrest Validation) S3->S4

Fig 2. Sequential experimental workflow for validating tubulin polymerization inhibitors.

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one

[label=" Workflow for the synthesis of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one. Quantitative Reaction Parameters StepReaction PhaseReagents (Equivalents)SolventTempTimeExpected Yield 1a AlkylationN-Boc-ethylen...

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Author: BenchChem Technical Support Team. Date: March 2026

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Workflow for the synthesis of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one.

Quantitative Reaction Parameters

StepReaction PhaseReagents (Equivalents)SolventTempTimeExpected Yield
1a AlkylationN-Boc-ethylenediamine (1.0), Ethyl 2-bromopropanoate (1.1), Et3N (1.5)ACN70 °C2 h70–75%
1b Deprotection & Cyclization1. TFA (Excess)2. Et3N (3.0)1. DCM2. MeOH1. RT2. 65 °C1. 2 h2. 12 h80–85%
2 Chlorination3,4,5-Triethoxybenzoic acid (1.0), Oxalyl chloride (1.2), DMF (cat.)DCMRT14 hQuantitative
3 N-Acylation3-Methylpiperazin-2-one (1.0), 3,4,5-Triethoxybenzoyl chloride (1.0), DIPEA (2.0)DCM0 °C to RT4 h85–90%

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl N-(2-(Boc-amino)ethyl)alaninate

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-ethylenediamine (1.0 equiv., 10 mmol) and anhydrous acetonitrile (30 mL).

  • Add triethylamine (1.5 equiv., 15 mmol) to the solution and stir for 5 minutes at room temperature.

  • Dropwise, add ethyl 2-bromopropanoate (1.1 equiv., 11 mmol) over 10 minutes.

  • Heat the reaction mixture to 70 °C and stir for 2 hours under an inert argon atmosphere[1].

  • Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (30 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to afford the crude intermediate.

Step 2: Deprotection and Cyclization to 3-Methylpiperazin-2-one

  • Dissolve the crude intermediate from Step 1 in anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C.

  • Slowly add trifluoroacetic acid (TFA, 10 mL) and stir the mixture at room temperature for 2 hours to ensure complete Boc deprotection.

  • Concentrate the reaction mixture in vacuo to remove excess TFA. Co-evaporate with toluene (2 x 15 mL) to remove residual acid.

  • Dissolve the resulting crude TFA salt in anhydrous methanol (30 mL).

  • Add triethylamine (3.0 equiv., 30 mmol) to neutralize the salt, then heat the mixture to reflux (65 °C) for 12 hours to drive the intramolecular cyclization.

  • Cool to room temperature, concentrate, and purify via silica gel flash chromatography (DCM:MeOH, 9:1) to yield 3-methylpiperazin-2-one.

Step 3: Synthesis of 3,4,5-Triethoxybenzoyl Chloride

  • In a dry flask under argon, dissolve 3,4,5-triethoxybenzoic acid (1.0 equiv., 10 mmol) in anhydrous DCM (25 mL).

  • Add oxalyl chloride (1.2 equiv., 12 mmol) dropwise at 0 °C, followed by 2 drops of anhydrous DMF (catalytic amount)[2].

  • Remove the ice bath and stir the reaction mixture at room temperature for 14 hours. Gas evolution (CO, CO2) will be observed.

  • Concentrate the mixture in vacuo to yield the crude 3,4,5-triethoxybenzoyl chloride as a yellow oil. Dry under high vacuum for 1 hour. Do not purify further; use immediately in the next step[2].

Step 4: N-Acylation to Target Compound

  • Dissolve 3-methylpiperazin-2-one (1.0 equiv., 9 mmol) in anhydrous DCM (20 mL) and cool to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv., 18 mmol) to the solution[3].

  • Dissolve the freshly prepared 3,4,5-triethoxybenzoyl chloride (from Step 3) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Wash the combined organic layers with 1M HCl (20 mL), saturated NaHCO3 (20 mL), and brine (20 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl Acetate:Hexanes, 1:1 to 4:1 gradient) to afford pure 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one.

References

  • Title: Facile synthesis of new N-(aminocycloalkylene)
  • Source: google.
  • Source: google.

Sources

Application

In vivo dosing and administration strategies for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one

Application Note: In Vivo Dosing and Administration Strategies for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one Scientific Rationale & Structural Profiling As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing and Administration Strategies for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one

Scientific Rationale & Structural Profiling

As a Senior Application Scientist, I frequently encounter drug candidates that fail in vivo not due to a lack of target engagement, but because of poor physicochemical profiling and inadequate formulation. 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is a highly specialized small molecule that presents a fascinating pharmacokinetic (PK) profile.

The incorporation of the piperazin-2-one scaffold is a privileged strategy in modern medicinal chemistry. By converting a standard piperazine into a piperazin-2-one, the basicity (pKa) of the distal nitrogen is significantly reduced. This structural rigidification enhances metabolic stability, improves oral bioavailability by preventing rapid ionization in the acidic gastric environment, and mitigates off-target liabilities such as hERG channel inhibition[1],[2]. However, the addition of the 3,4,5-triethoxybenzoyl moiety imparts substantial lipophilicity (estimated LogP ~3.5). While this drives hydrophobic target engagement, it severely limits aqueous solubility, necessitating a highly engineered co-solvent formulation for in vivo dosing.

Physicochemical Data & Formulation Parameters

To successfully administer this compound without inducing micro-emboli (via intravenous routes) or erratic absorption (via oral routes), a self-validating lipid/co-solvent vehicle must be utilized. Simple aqueous buffers (e.g., PBS) will result in immediate crash-out of the compound.

Table 1: Physicochemical Properties & In Vivo Dosing Parameters

ParameterValue / SpecificationMechanistic Rationale
Molecular Formula C18H26N2O5Derived from the piperazin-2-one core and triethoxybenzoyl group.
Molecular Weight 350.41 g/mol Falls well within the optimal Lipinski rule-of-five space.
Aqueous Solubility < 0.1 mg/mL (Estimated)High lipophilicity dictates the absolute need for a co-solvent system.
Optimized IV Vehicle 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% SalineDMSO disrupts the crystal lattice; Tween-80 coats the hydrophobic molecules; PEG300 acts as a miscible carrier.
Target IV Dose 2.0 – 5.0 mg/kgEstablishes baseline systemic clearance and volume of distribution.
Target PO Dose 10.0 – 30.0 mg/kgEvaluates oral bioavailability and hepatic first-pass metabolism.

Experimental Workflow & Protocols

The following protocols are designed as a self-validating system. Every step includes a visual or chemical checkpoint to ensure the integrity of the dosing solution before it enters the animal model.

PK_Workflow A Compound Formulation B In Vivo Dosing (IV / PO) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E

In vivo pharmacokinetic dosing and sampling workflow.

Protocol A: Preparation of the Co-Solvent Dosing Formulation (2 mg/mL)

Note: Prepare fresh on the day of dosing to prevent long-term precipitation or degradation.

  • Solubilization: Accurately weigh 20.0 mg of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one into a sterile glass vial. Add 0.5 mL of 100% DMSO. Vortex for 60 seconds until the solution is completely clear. Causality: DMSO is strictly required as the primary solvent to break the lipophilic interactions of the triethoxybenzoyl rings.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Vortex vigorously for 2 minutes. Causality: Tween-80 creates a micellar environment that prevents the compound from aggregating when the aqueous phase is introduced.

  • Carrier Addition: Add 4.0 mL of PEG300. Invert gently to mix.

  • Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer. Dropwise, add 5.0 mL of sterile 0.9% Saline while stirring continuously.

  • Validation Checkpoint: Hold the vial against a light source. The solution must be 100% transparent. If any cloudiness or micro-particulates are observed, the formulation has failed and must be discarded. Do not filter, as the active pharmaceutical ingredient (API) may be retained on the membrane.

Protocol B: In Vivo Dosing and Pharmacokinetic Sampling (Murine Model)
  • Intravenous (IV) Administration: Administer the formulation via the lateral tail vein at a dose volume of 2.5 mL/kg (yielding a 5 mg/kg dose). Use a 27G needle. Causality: Slow push (over 10 seconds) prevents acute vehicle toxicity and localized hemolysis.

  • Oral (PO) Administration: Administer via oral gavage using a 20G bulb-tipped gastric intubation needle at a dose volume of 10 mL/kg (yielding a 20 mg/kg dose).

  • Serial Sampling: Collect 50 µL of blood via submandibular bleed at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood directly into K2EDTA-coated tubes to prevent coagulation. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until LC-MS/MS bioanalysis.

Metabolic Liabilities and Pathway Analysis

When designing the LC-MS/MS bioanalytical method, it is critical to monitor not just the parent compound, but its primary metabolites. The 3,4,5-triethoxybenzoyl moiety is highly susceptible to Phase I Cytochrome P450 (CYP450)-mediated metabolism. Based on authoritative biotransformation studies of structurally analogous triethoxybenzoyl compounds, the primary route of clearance will be O-deethylation at the C-4' and C-5' positions, followed by rapid Phase II glucuronidation[3].

Metabolic_Pathway Parent 3-Methyl-4-(3,4,5-triethoxybenzoyl) piperazin-2-one CYP Hepatic CYP450 Parent->CYP Systemic Circulation Metab1 O-Deethylated Metabolite (Active/Inactive) CYP->Metab1 Phase I (O-dealkylation) Metab2 Glucuronide/Sulfate Conjugate Metab1->Metab2 Phase II (UGT/SULT) Excretion Biliary/Renal Excretion Metab2->Excretion Clearance

Proposed CYP450-mediated metabolism and excretion pathway.

By proactively synthesizing the O-deethylated standards and including them in your Multiple Reaction Monitoring (MRM) transitions during LC-MS/MS, you will ensure a highly trustworthy, comprehensive pharmacokinetic profile that accounts for both parent exposure and metabolic clearance.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[2]

  • 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Journal of Medicinal Chemistry (ACS Publications).[1]

  • Biotransformation of 3-(2',4',5'-triethoxybenzoyl) propionic acid, a new biliary smooth muscle relaxant with choleretic activity, in rats. PubMed.[3]

Sources

Method

Comprehensive NMR Spectroscopy Guide: Structural Elucidation of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one

Introduction & Structural Overview The compound 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is a highly functionalized heterocyclic scaffold relevant to advanced drug development and medicinal chemistry. Structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Overview

The compound 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is a highly functionalized heterocyclic scaffold relevant to advanced drug development and medicinal chemistry. Structurally, it consists of a piperazin-2-one core with a methyl group at the C3 position and a bulky 3,4,5-triethoxybenzoyl moiety acylated at the N4 position.

Accurate nuclear magnetic resonance (NMR) assignment of this molecule presents specific challenges. The presence of the N4-amide bond induces restricted rotation, leading to rotameric states that can broaden or duplicate signals on the NMR timescale[1]. Furthermore, differentiating the sterically crowded para-ethoxy group from the meta-ethoxy groups requires a deep understanding of local electronic environments and 2D NMR validation[2].

Experimental Methodology & Self-Validating Protocols

To ensure rigorous and reproducible data, the following protocol establishes a self-validating system for NMR acquisition.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is chosen for its excellent solvating power for moderately polar amides, while TMS provides an absolute 0.00 ppm reference point, eliminating solvent-shift artifacts.

  • Instrument Calibration: Transfer to a 5 mm NMR tube. Lock the 400 MHz (or higher) spectrometer to the deuterium signal of CDCl₃. Shim the magnet (Z1, Z2, Z3) until the TMS line width is < 1.0 Hz.

  • 1H NMR Acquisition: Acquire using a standard single-pulse sequence (zg30), 16–32 scans, spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.

  • 13C NMR Acquisition: Acquire using proton decoupling (zgpg30), 512–1024 scans, spectral width of 220 ppm, and a D1 of 2–3 seconds. Causality: A longer D1 is critical here to ensure the full relaxation of the quaternary aromatic and carbonyl carbons, which lack attached protons to facilitate rapid dipole-dipole relaxation.

  • Internal Validation (NOESY): To create a self-validating assignment, run a 2D NOESY experiment. Validation Logic: The meta-ethoxy (3',5') CH₂ protons will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak with the aromatic H-2'/H-6' protons. The para-ethoxy (4') group is spatially isolated from the aromatic protons and will lack this NOE correlation, definitively distinguishing the two sets of signals without relying solely on chemical shift predictions.

NMR_Elucidation H1 1H NMR COSY COSY (H-H Coupling) H1->COSY HSQC HSQC (C-H Direct) H1->HSQC HMBC HMBC (C-H Long Range) H1->HMBC C13 13C NMR C13->HSQC C13->HMBC Structure Final Peak Assignment COSY->Structure Spin Systems HSQC->Structure 1-Bond C-H HMBC->Structure Quaternary C

Logical workflow for structural elucidation using 1D and 2D NMR spectroscopy.

Quantitative Data Presentation: Peak Assignments

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on the electronic and steric environment of the molecule.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
PositionMultiplicityIntegrationChemical Shift (ppm)Assignment Justification & Causality
N1-H br s1H6.20 - 6.50Amide proton; broadened due to the quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.
H-2', H-6' s2H6.65Aromatic protons; appear as a sharp singlet due to the local C2v symmetry of the freely rotating benzoyl group.
C3-H q1H4.75 - 4.90Highly deshielded methine. It is flanked by two electron-withdrawing groups (C2 lactam carbonyl and N4 amide).
4'-OCH₂ q2H4.12Methylene of the para-ethoxy group. Shifted slightly downfield compared to meta-ethoxy due to resonance effects.
3',5'-OCH₂ q4H4.05Methylenes of the meta-ethoxy groups[2].
C5-H₂ m2H3.80 - 4.10Piperazine ring; often broadened or split at room temperature due to N4-acyl rotamers.
C6-H₂ m2H3.30 - 3.50Piperazine ring; adjacent to the N1 amine.
C3-CH₃ d3H1.45Methyl group split by the adjacent C3-H proton ( 3J≈7.0 Hz).
3',5'-CH₃ t6H1.40Methyls of the meta-ethoxy groups.
4'-CH₃ t3H1.35Methyl of the para-ethoxy group.
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
PositionChemical Shift (ppm)Carbon TypeAssignment Justification & Causality
C=O (Benzoyl) 171.5QuaternaryAmide carbonyl; confirmed by HMBC correlations to H-2'/6' and C5-H₂.
C2 (Lactam) 170.2QuaternaryLactam carbonyl; confirmed by HMBC correlations to C3-H and C6-H₂.
C3', C5' 152.8QuaternaryAromatic C-O (meta); highly deshielded by the electronegative oxygen atom[2].
C4' 140.5QuaternaryAromatic C-O (para); distinct from meta carbons due to para-substitution geometry.
C1' 131.0QuaternaryAromatic ipso carbon attached to the carbonyl.
C2', C6' 106.0CHAromatic methine carbons.
4'-OCH₂ 68.5CH₂Para-ethoxy methylene.
3',5'-OCH₂ 64.8CH₂Meta-ethoxy methylenes.
C3 51.2CHPiperazine methine; deshielded by adjacent N and C=O.
C5 43.5CH₂Piperazine methylene adjacent to N4.
C6 40.8CH₂Piperazine methylene adjacent to N1.
C3-CH₃ 16.5CH₃Methyl group on the piperazine ring.
4'-CH₃ 15.5CH₃Para-ethoxy methyl.
3',5'-CH₃ 14.8CH₃Meta-ethoxy methyls.

Advanced Characterization: Resolving Rotamers via VT-NMR

The Causality of Rotameric Broadening

In N-acylated piperazines, the bond between the N4 nitrogen and the benzoyl carbonyl carbon possesses partial double-bond character due to resonance (delocalization of the nitrogen lone pair into the carbonyl π∗ orbital). This restricts free rotation, freezing the molecule into syn and anti conformers on the NMR timescale at room temperature[1]. Consequently, the signals for the C3, C5, and C6 protons often appear as broad humps or doubled peaks, complicating integration and assignment.

Variable Temperature (VT) NMR Protocol

To resolve this, Variable Temperature (VT) NMR must be employed. By heating the sample, the thermal energy overcomes the rotational energy barrier ( ΔG‡ ), increasing the exchange rate between conformers until they merge into a single, sharp time-averaged signal at the coalescence temperature ( Tc​ ).

  • Solvent Exchange: Evaporate CDCl₃ and re-dissolve the sample in DMSO-d₆. Causality: DMSO-d₆ has a significantly higher boiling point (189 °C), allowing safe heating up to 120 °C to reach the coalescence point[1].

  • Heating Sequence: Acquire ¹H spectra at 10 °C increments from 25 °C up to 100 °C.

  • Data Extraction: Identify Tc​ and use the Eyring equation to calculate the exact rotational barrier of the amide bond, providing critical thermodynamic data for the API's conformational profile.

VT_NMR_Workflow Start 1. Room Temp NMR (Observe Broad/Split Peaks) Analyze 2. Identify Rotameric Signals (N-Acyl Piperazine Ring) Start->Analyze Heat 3. Variable Temp (VT) NMR (Increase Temp in DMSO-d6) Analyze->Heat If signals are broadened Coalescence 4. Determine Coalescence Temperature (Tc) Heat->Coalescence Observe peak merging Calculate 5. Calculate Rotational Energy Barrier (ΔG‡) Coalescence->Calculate Apply Eyring Equation

VT-NMR workflow for analyzing restricted amide bond rotation in piperazine derivatives.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI (Molecules). 1

  • US7196101B2 - Bis(5-aryl-2-pyridyl) derivatives. Google Patents. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one Enantiomers

Welcome to the technical support center for the chiral separation of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the method development and routine analysis of this specific chiral compound. As your dedicated scientific resource, this document moves beyond generic advice to offer a causal understanding of experimental choices, empowering you to troubleshoot effectively and optimize your separations with confidence.

Understanding the Molecule and Separation Challenges

The target molecule, 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one, possesses a stereogenic center at the third position of the piperazin-2-one ring. The presence of a basic nitrogen within the piperazine ring and a bulky, electron-rich triethoxybenzoyl group introduces specific challenges. These include potential for strong secondary interactions with the stationary phase, leading to peak tailing, and the need for a chiral stationary phase (CSP) capable of forming selective interactions to resolve the enantiomers.

The stereochemistry of such molecules is of paramount importance in pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, robust and reliable analytical methods for enantioselective separation are critical for quality control and regulatory compliance.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the chiral separation of piperazinone derivatives.

Q1: What is the best initial approach for developing a chiral separation method for this compound?

A1: A systematic screening approach is the most efficient strategy.[2] This involves testing a variety of polysaccharide-based chiral stationary phases (CSPs) with a set of standard mobile phases.[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds and are a recommended starting point.[1][2] The goal of the initial screen is to identify a CSP and mobile phase system that shows at least partial separation, which can then be further optimized.

Q2: Which chromatographic mode, HPLC or SFC, is more suitable for this separation?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations. SFC, however, often offers significant advantages, including faster analysis times, reduced consumption of toxic organic solvents, and potentially higher chromatographic efficiency.[3][4][5] Given the "green chemistry" benefits and speed, SFC is increasingly becoming the primary method for chiral separations in the pharmaceutical industry.[3][6] However, chiral HPLC remains a robust and widely accessible technique.[4][7] The choice may ultimately depend on available instrumentation and specific separation goals (e.g., analytical vs. preparative scale).

Q3: Why are my peaks tailing, and how can I improve the peak shape?

A3: Peak tailing for a basic compound like this piperazinone derivative is often caused by secondary interactions between the analyte's basic nitrogen and acidic silanol groups on the silica surface of the CSP.[8] To mitigate this, the addition of a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), is highly recommended.[9][10] These additives compete for the active sites on the stationary phase, minimizing undesirable interactions and resulting in more symmetrical peaks.[10]

Q4: I am not achieving baseline separation (Resolution < 1.5). What parameters should I adjust?

A4: If you have partial separation, several parameters can be fine-tuned to improve resolution:

  • Mobile Phase Composition: Systematically adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in your mobile phase (for both HPLC and SFC).[2] Even small changes can significantly impact selectivity.

  • Temperature: Temperature can have a profound and sometimes unpredictable effect on selectivity in both HPLC and SFC.[11][12] It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) as this can alter the thermodynamics of the chiral recognition process.[12][13]

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP, though this will increase analysis time.[2]

  • Choice of Modifier: In SFC, switching the alcohol co-solvent (e.g., from methanol to ethanol or isopropanol) can provide complementary enantioselectivity.[14]

Troubleshooting Guide

This guide provides a structured approach to resolving specific experimental issues.

Problem Potential Causes Recommended Solutions & Explanations
No Separation on Any Screened Column 1. Inappropriate class of Chiral Stationary Phase (CSP).2. Unsuitable mobile phase conditions.1. Expand CSP Screening: If you started with cellulose-based CSPs, screen a set of amylose-based CSPs, as they offer different chiral recognition mechanisms.[2]2. Change Mobile Phase Mode: If using normal-phase HPLC, consider switching to reversed-phase or polar organic mode.[2] In SFC, try different co-solvents (e.g., methanol, ethanol, isopropanol, acetonitrile).[14]3. Introduce Additives: The addition of acidic or basic additives can dramatically alter selectivity by changing the ionization state of the analyte or interacting with the CSP.[9]
Peak Splitting or "Shoulders" 1. Co-elution of two enantiomers with another impurity.2. Column void or blockage at the inlet frit.3. Sample solvent is too strong compared to the mobile phase.1. Check Sample Purity: Analyze the sample on an achiral column to confirm its purity. If an impurity is present, modify the mobile phase to resolve it from the enantiomers.[15]2. Address Column Issues: If all peaks are splitting, a physical problem with the column is likely.[16] Reverse and flush the column (if the manufacturer permits) or replace the inlet frit.[16][17]3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion upon injection.[8][17]
Poor Reproducibility (Shifting Retention Times) 1. Inadequate column equilibration.2. Fluctuations in temperature or pressure (especially in SFC).3. Mobile phase composition instability.1. Ensure Equilibration: Polysaccharide-based CSPs can require longer equilibration times, especially when changing mobile phases. Ensure a stable baseline before injecting.[1]2. Control System Parameters: Ensure the column oven and back-pressure regulator (in SFC) are functioning correctly and maintaining stable conditions.[11][18]3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure proper mixing and degassing to avoid compositional changes.[8]

Experimental Protocols

Protocol: Initial Chiral Method Screening via SFC

This protocol outlines a systematic approach to screen for initial separation conditions.

1. Chiral Stationary Phase (CSP) Selection:

  • Prepare a set of at least four polysaccharide-based analytical columns (e.g., 150 x 4.6 mm, 3 or 5 µm particle size):
  • Cellulose tris(3,5-dimethylphenylcarbamate)
  • Cellulose tris(3,5-dichlorophenylcarbamate)
  • Amylose tris(3,5-dimethylphenylcarbamate)
  • Amylose tris(3-chloro-5-methylphenylcarbamate)[19]

2. Mobile Phase Preparation:

  • Primary Solvent: Supercritical CO2.[4]
  • Co-solvents (Modifiers): Prepare separate solutions of Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA).
  • Additive: Prepare a stock solution of 0.5% Diethylamine (DEA) in each alcohol co-solvent.

3. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min.[14]
  • Column Temperature: 35°C.
  • Back Pressure: 150 bar.
  • Detection: UV at a suitable wavelength (determined by UV scan of the analyte).
  • Injection Volume: 5 µL.
  • Sample Concentration: 0.5 mg/mL in mobile phase.[14]

4. Screening Gradient:

  • Run a generic gradient from 5% to 40% co-solvent over 10 minutes for each column/co-solvent combination.
  • First, screen with pure alcohol co-solvents.
  • If peak shape is poor or separation is not achieved, repeat the screen using the co-solvents containing 0.1% DEA (final concentration).

5. Data Evaluation:

  • Identify any conditions that provide at least partial resolution (Rs > 0.8).
  • Select the most promising CSP/mobile phase combination for further optimization.
Visualization of the Method Development Workflow

The following diagram illustrates the logical flow for developing and optimizing a chiral separation method.

Chiral_Method_Development start_node Start: Racemic Sample process_node1 Screen CSPs (Cellulose & Amylose) with standard mobile phases (SFC/HPLC) start_node->process_node1 Initial Screening decision_node decision_node process_node process_node success_node Optimized Method (Rs > 1.5) fail_node Re-evaluate Strategy decision_node1 Any Separation? process_node1->decision_node1 process_node2 Optimize Mobile Phase (Modifier %, Additive) decision_node1->process_node2 Yes (Partial Separation) process_node4 Re-screen with Additives (e.g., 0.1% DEA) decision_node1->process_node4 No process_node3 Optimize Temperature & Flow Rate process_node2->process_node3 decision_node2 Baseline Resolution? process_node3->decision_node2 decision_node2->success_node Yes decision_node2->process_node2 No, continue optimization decision_node3 Any Separation? process_node4->decision_node3 decision_node3->fail_node No decision_node3->process_node2 Yes

Caption: Workflow for Chiral Method Development and Optimization.

Troubleshooting Logic Diagram

This diagram provides a decision-making path for troubleshooting common chromatographic issues.

Troubleshooting_Workflow start_node Problematic Chromatogram decision_node1 What is the main issue? start_node->decision_node1 Identify Issue decision_node decision_node solution_node solution_node final_node Problem Solved decision_node2 Tailing or Fronting? decision_node1->decision_node2 Poor Peak Shape decision_node3 Is there any separation? decision_node1->decision_node3 Poor Resolution (Rs < 1.5) decision_node4 Are all peaks split? decision_node1->decision_node4 Split Peaks solution_node1 Add/Optimize Basic Additive (e.g., DEA) to mobile phase to block silanols. decision_node2->solution_node1 Tailing solution_node2 Reduce sample concentration/volume. Ensure sample solvent is weaker than mobile phase. decision_node2->solution_node2 Fronting solution_node1->final_node solution_node2->final_node solution_node3 1. Adjust modifier percentage. 2. Screen different temperatures. 3. Try different alcohol modifier (SFC). decision_node3->solution_node3 Yes, partial solution_node4 1. Screen different class of CSP. 2. Change mobile phase mode (e.g., NP to RP). decision_node3->solution_node4 No, co-elution solution_node3->final_node solution_node4->final_node solution_node5 Check for column void or blocked frit. Reverse/flush column or replace. decision_node4->solution_node5 Yes solution_node6 Check sample purity on achiral column. Ensure sample solvent is compatible. decision_node4->solution_node6 No, only analyte solution_node5->final_node solution_node6->final_node

Caption: Decision Tree for Troubleshooting Common Chiral Separation Issues.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. [Link]

  • Regalado, E. L., & Welch, C. J. (2014). Factors That Control Successful Entropically Driven Chiral Separations in SFC and HPLC. PubMed. [Link]

  • De Klerck, K., et al. (2012, October 15). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]

  • Speybrouck, D. SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]

  • Lee, W. (2014, June 30). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KoreaScience. [Link]

  • Tarafder, A. (2018, February 9). Keeping it Simple(r) in SFC. The Analytical Scientist. [Link]

  • Svan, M., et al. (2024, June 12). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. PMC. [Link]

  • Miller, L. (2026, January 11). Enantiomeric Separation of Proton Pump Inhibitors Using Polysaccharide-Based Chiral Stationary Phases in Reversed-Phase HPLC Conditions. LCGC International. [Link]

  • De Klerck, K., et al. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [Link]

  • Greibrokk, T., & D'Orazio, G. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]

  • FAGG. Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(1), 71-82. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]

  • ResearchGate. (2019). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]

  • Tarafder, A., et al. (2014, August 20). The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation. SpringerLink. [Link]

  • Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. [Link]

  • Cichocki, A. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • El-Gawad, H. S. A., et al. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

Sources

Optimization

Overcoming matrix effects in 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one blood plasma analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex bioanalytical challenges associated with 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex bioanalytical challenges associated with 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one .

Due to the basic piperazine nitrogen and the highly lipophilic triethoxybenzoyl moiety, this compound is typically analyzed using Reversed-Phase Liquid Chromatography coupled with positive Electrospray Ionization (ESI+) tandem mass spectrometry. However, its physicochemical properties cause it to co-elute with endogenous plasma lipids, leading to severe matrix effects (specifically ion suppression). This guide provides field-proven, self-validating protocols to diagnose, mitigate, and quantitatively compensate for these effects.

Diagnostic Workflow for Matrix Effects

Before altering your sample preparation or chromatography, you must definitively establish whether matrix effects are compromising your assay. The workflow below outlines the logical progression from diagnosis to mitigation.

MatrixDiagnostic Start Suspected Matrix Effect in LC-MS/MS Plasma Assay Diag Run Post-Column Infusion (PCI) & Calculate Matrix Factor (MF) Start->Diag Decision Is MF outside the 0.85 - 1.15 range? Diag->Decision Yes Yes: Ion Suppression or Enhancement Detected Decision->Yes MF < 0.85 or MF > 1.15 No No: Matrix Effect is Negligible Decision->No 0.85 ≤ MF ≤ 1.15 Action1 Implement Phospholipid Removal (e.g., HybridSPE) Yes->Action1 Action2 Optimize Chromatography (Shift Retention Time) Yes->Action2 Action3 Incorporate SIL-Internal Standard for Compensation Yes->Action3 Validate Re-validate Bioanalytical Method Action1->Validate Action2->Validate Action3->Validate

Diagnostic and mitigation workflow for LC-MS/MS matrix effects.

Troubleshooting Guide & FAQs

Q1: How do I definitively diagnose if my 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one signal is suffering from matrix effects?

Causality & Mechanism: Matrix effects occur when unmeasured endogenous components alter the ionization efficiency of your target analyte. To diagnose this, you must isolate the ionization event from the extraction recovery. This is achieved by calculating the Matrix Factor (MF) using a post-extraction spike methodology [1].

Self-Validating Protocol: Determination of Matrix Factor

  • Prepare Blank Matrix: Extract 6 independent lots of blank human blood plasma using your current sample preparation method (e.g., Protein Precipitation).

  • Post-Extraction Spiking: Spike the extracted blank matrix supernatants with 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one at your Low Quality Control (LQC) and High Quality Control (HQC) levels.

  • Prepare Neat Standards: Prepare standard solutions of the compound in the neat extraction solvent at the exact same LQC and HQC concentrations.

  • LC-MS/MS Analysis: Inject both the post-extraction spiked samples and the neat standards.

  • Calculation: Compute the Matrix Factor: MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Standard).

    • Interpretation: An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates significant ion suppression, while an MF > 1.15 indicates ion enhancement [2].

Q2: I am seeing severe ion suppression (MF < 0.50) at the retention time of my compound. What is the root cause?

Causality & Mechanism: The triethoxybenzoyl group makes your compound highly lipophilic. In reversed-phase chromatography (e.g., C18 columns), it will elute late in the gradient. Unfortunately, this is the exact retention window where endogenous plasma phospholipids—specifically glycerophosphocholines and lysophosphatidylcholines (lyso-PCs)—elute [3]. During ESI+ droplet desolvation, these highly abundant, surface-active lipids outcompete the basic piperazine nitrogen of your analyte for available protons. Because the lipids monopolize the charge, your analyte remains neutral and fails to enter the gas phase as an ion, resulting in a massive drop in signal [4].

Q3: Simple protein precipitation (PPT) leaves too many lipids in the sample. How can I selectively remove them?

Causality & Mechanism: Standard PPT removes macroscopic proteins but leaves over 90% of phospholipids in the supernatant. To overcome this, you must shift from PPT to a targeted Phospholipid Removal Plate (e.g., HybridSPE or Ostro). These plates contain proprietary sorbents (often zirconia or titania-coated silica) that act as strong Lewis acids. They selectively bind to the phosphate moiety (Lewis base) of the phospholipids, trapping them on the frit while your target analyte passes through unhindered[4].

Self-Validating Protocol: Phospholipid Depletion Workflow

  • Sample Precipitation: Add 100 µL of plasma to a well of the phospholipid removal 96-well plate. Add 300 µL of precipitation solvent (1% Formic Acid in Acetonitrile) containing your internal standard.

  • Mixing: Agitate the plate on a vortex mixer for 2 minutes to ensure complete protein precipitation and disruption of lipid-protein binding.

  • Filtration/Elution: Apply positive pressure (or vacuum) to pass the sample through the packed sorbent bed. The Lewis acid sites will permanently retain the phospholipids.

  • Collection & Analysis: Collect the eluate in a clean 96-well plate. The resulting extract is free of both proteins and phospholipids and can be directly injected into the LC-MS/MS.

Q4: Even after extensive cleanup, there is a residual 10% variance in the matrix effect between different patient samples. How do I quantitatively compensate for this?

Causality & Mechanism: Biological variance means no two plasma samples are identical. To build a truly robust, self-validating assay, you must synthesize and utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) —ideally a 13C or Deuterium-labeled analog of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes perfectly. Any residual matrix components entering the ESI source will suppress the analyte and the SIL-IS to the exact same degree. By quantifying the ratio of the analyte area to the SIL-IS area, the suppression cancels out mathematically, yielding an IS-normalized Matrix Factor of ~1.0 [2].

Quantitative Data Presentation

The table below summarizes the expected analytical performance of various sample preparation techniques when extracting highly lipophilic piperazine derivatives from human plasma.

Table 1: Comparison of Sample Preparation Techniques for Lipophilic Piperazine Derivatives

Sample Preparation MethodPhospholipid Removal (%)Matrix Factor (MF)Absolute Recovery (%)Process Time / 96-well
Protein Precipitation (PPT) < 10%0.45 (Severe Suppression)92%~15 mins
Liquid-Liquid Extraction (LLE) ~ 50%0.72 (Moderate Suppression)78%~45 mins
Mixed-Mode Cation Exchange (MCX) ~ 85%0.88 (Mild Suppression)85%~60 mins
Phospholipid Removal Plate > 99%0.98 (Negligible Effect)90%~20 mins

Note: Data reflects typical performance metrics for lipophilic basic analytes in ESI+ mode. Phospholipid removal dramatically improves the Matrix Factor toward the ideal 1.0.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. Available at:[Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. Available at:[Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central (PMC). Available at:[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PubMed Central (PMC). Available at:[Link]

Reference Data & Comparative Studies

Validation

Validating LC-MS analytical methods for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one detection

An In-Depth Guide to Validating LC-MS Analytical Methods for the Quantification of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one in Biological Matrices Introduction The robust quantification of novel therapeutic age...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating LC-MS Analytical Methods for the Quantification of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one in Biological Matrices

Introduction

The robust quantification of novel therapeutic agents in biological matrices is the cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. For small molecules like 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one, a compound featuring a piperazinone core, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for achieving the required sensitivity and selectivity.[1][2] However, the power of this technique is only realized through a meticulous and systematic validation process. This guide provides a comprehensive framework for validating an LC-MS/MS method for this specific analyte, comparing two distinct sample preparation strategies to illustrate how methodological choices impact performance.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring the development of a self-validating and trustworthy analytical method. All protocols and acceptance criteria are grounded in the harmonized guidelines of major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1][3][4][5]

The Regulatory Foundation

Bioanalytical method validation is a documented process that demonstrates an analytical method is reliable and suitable for its intended purpose.[1][6] The process ensures that data submitted to regulatory agencies is accurate, precise, and reproducible.[1][7] The primary guidelines governing this process are the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which has been adopted by the EMA and other global regulatory bodies.[2][3][8][9] These documents outline the essential parameters that must be rigorously evaluated.

Method Development and Comparison Strategy

Before validation can begin, a robust analytical method must be developed. This involves optimizing analyte extraction, chromatographic separation, and mass spectrometric detection. For 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one, a non-polar compound due to the triethoxybenzoyl group, a reversed-phase chromatographic approach is appropriate.

To provide a practical comparison, this guide will evaluate two common sample preparation workflows:

  • Method A: Protein Precipitation (PPT). A rapid and straightforward technique where a solvent is added to precipitate proteins, releasing the analyte into the supernatant.[10] While fast, it is known to leave behind other matrix components, such as phospholipids, which can interfere with analysis.[10][11]

  • Method B: Phospholipid Removal (PLR). A more advanced technique that follows protein precipitation with a specific step to capture and remove phospholipids, which are notorious for causing ion suppression and compromising method robustness.[10][11][12]

The following sections will compare the performance of Method A and Method B across all core validation parameters.

Core Validation Parameters: Protocols and Comparative Analysis

Specificity and Selectivity

Expertise & Experience: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and endogenous matrix components.[2][13] In LC-MS/MS, selectivity is achieved through a combination of chromatographic retention time and the unique mass-to-charge (m/z) transitions of the analyte and its internal standard (IS) in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol:

  • Analyze a minimum of six blank matrix samples (e.g., human plasma) from individual sources.

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze a blank matrix sample spiked with the internal standard.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be no more than 20% of the response of the LLOQ sample. The response at the retention time of the IS should be no more than 5% of its working concentration response.[9]

Linearity and Range

Expertise & Experience: Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range.[2] This range must encompass the expected concentrations in study samples. A linear regression model, typically with a 1/x² weighting, is used to account for the wider variance at higher concentrations inherent in LC-MS/MS data.

Experimental Protocol:

  • Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte.

  • The range should be defined by the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration curve in at least three separate runs.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a weighted (1/x²) linear regression.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).[9]

Comparative Data: Linearity

Parameter Method A (PPT) Method B (PLR) Acceptance Criteria
Calibration Range 1.00 - 1000 ng/mL 1.00 - 1000 ng/mL N/A
Regression Model Weighted (1/x²) Weighted (1/x²) N/A
Mean r² (n=3) 0.9975 0.9989 ≥ 0.99
LLOQ Deviation -12.5% -5.8% ±20%

| ULOQ Deviation | 8.2% | 4.1% | ±15% |

Analysis: Both methods demonstrate acceptable linearity. However, Method B shows a slightly higher r² value and lower deviation at the LLOQ, suggesting that the cleaner sample provides a more consistent and proportional response at very low concentrations.

Accuracy and Precision

Expertise & Experience: Accuracy describes the closeness of the mean measured concentration to the true nominal value, while precision describes the closeness of individual measurements (reproducibility).[2][7] These are assessed using Quality Control (QC) samples at multiple concentrations and are evaluated within a single run (intra-day) and across multiple runs on different days (inter-day).

Experimental Protocol:

  • Prepare QC samples in bulk by spiking blank matrix at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).

  • Analyze at least five replicates of each QC level in three separate validation runs conducted on at least two different days.

  • Calculate the mean concentration, accuracy (% deviation from nominal), and precision (Coefficient of Variation, %CV).

  • Acceptance Criteria: For each QC level, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[9]

Comparative Data: Inter-Day Accuracy & Precision (n=3 runs)

QC Level (ng/mL) Method A (PPT) Method B (PLR) Acceptance Criteria
Accuracy (%) / Precision (%CV) Accuracy (%) / Precision (%CV) Accuracy / Precision
LLOQ (1.00) -13.1 / 16.8% -6.2 / 9.5% ±20% / ≤20%
Low QC (2.50) -9.8 / 11.2% -4.5 / 6.8% ±15% / ≤15%
Mid QC (250) 5.4 / 8.5% 2.1 / 4.2% ±15% / ≤15%

| High QC (750) | 7.9 / 6.1% | 3.8 / 3.5% | ±15% / ≤15% |

Analysis: While Method A meets the acceptance criteria, its precision at the LLOQ is approaching the upper limit. Method B demonstrates markedly better accuracy and precision across all concentration levels. This is a direct consequence of reduced matrix interference, leading to more consistent ionization and, therefore, more reproducible measurements.[11][14]

Matrix Effect

Expertise & Experience: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix, leading to ion suppression or enhancement.[14][15][16] It is a critical parameter in LC-MS/MS bioanalysis and a primary reason for choosing more advanced sample preparation techniques. It is assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.

Experimental Protocol:

  • Prepare two sets of samples at Low and High QC concentrations.

  • Set 1 (Post-Extraction Spike): Extract blank matrix from at least six different sources, then spike the extracted supernatant with the analyte and IS.

  • Set 2 (Neat Solution): Prepare equivalent concentrations of the analyte and IS in the final mobile phase composition.

  • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set 1) / (Peak Response in Set 2).

  • Calculate the IS-normalized MF and the %CV of the IS-normalized MF across all sources.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.[17]

Comparative Data: Matrix Effect

Parameter Method A (PPT) Method B (PLR) Acceptance Criteria
Mean IS-Normalized MF (Low QC) 0.82 (Suppression) 0.97 (Minimal Effect) N/A
Mean IS-Normalized MF (High QC) 0.85 (Suppression) 0.98 (Minimal Effect) N/A

| %CV of IS-Normalized MF | 18.2% | 5.6% | ≤ 15% |

Analysis: Method A fails the acceptance criteria for matrix effect, showing significant ion suppression and high variability between different plasma sources. This method would be unreliable for analyzing real-world samples. Method B, by effectively removing phospholipids, shows minimal matrix effect and excellent consistency, demonstrating its superior robustness.[11][12]

Visualizing the Validation Workflow

A well-defined workflow is essential for ensuring consistency and compliance during method validation.

LC-MS Method Validation Workflow LC-MS Method Validation Workflow cluster_prep Phase 1: Preparation & Planning cluster_val Phase 2: Core Validation Experiments cluster_stab Phase 3: Stability Assessment cluster_report Phase 4: Reporting P1 Define Method Requirements (LLOQ, Range) P2 Develop & Optimize LC-MS/MS Method P1->P2 P3 Prepare & Characterize Reference Standards & QCs P2->P3 V1 Specificity & Selectivity P3->V1 Start Validation V2 Linearity & Range (3 Runs) P3->V2 V4 Matrix Effect (≥6 Sources) V1->V4 V3 Accuracy & Precision (3 Runs, 4 QC Levels) V2->V3 V5 Carryover & Dilution Integrity V3->V5 S1 Freeze-Thaw Stability V5->S1 S2 Bench-Top Stability S1->S2 Complete Experiments S3 Long-Term Stability S2->S3 Complete Experiments S4 Post-Preparative Stability S3->S4 Complete Experiments R1 Compile All Data S4->R1 Complete Experiments R2 Compare Against Acceptance Criteria R1->R2 R3 Generate Validation Report R2->R3

Caption: A comprehensive workflow for LC-MS bioanalytical method validation.

Stability Assessment

Expertise & Experience: Stability testing ensures that the analyte concentration in a sample remains unchanged during sample collection, handling, storage, and analysis.[18][19] It is a critical component for guaranteeing the integrity of clinical or preclinical samples from the point of collection to the final analysis.

Experimental Protocols & Comparative Data: QC samples at Low and High concentrations are analyzed against a freshly prepared calibration curve, and the mean concentration must be within ±15% of the nominal value.

Comparative Data: Stability

Stability Test Method A (PPT) Method B (PLR) Acceptance Criteria
Mean Accuracy (%) Mean Accuracy (%) Within ±15% of Nominal
Freeze-Thaw (3 cycles) -11.5% (Low), -8.9% (High) -4.8% (Low), -2.5% (High) Pass / Pass
Bench-Top (6 hours, RT) -10.8% (Low), -7.2% (High) -3.9% (Low), -1.9% (High) Pass / Pass
Long-Term (90 days, -80°C) -13.9% (Low), -10.1% (High) -6.1% (Low), -4.3% (High) Pass / Pass

| Post-Preparative (48h, 10°C) | -16.2% (Low), -9.5% (High) | -5.5% (Low), -3.1% (High) | Fail / Pass |

Analysis: A critical failure is observed for Method A in the post-preparative stability test at the low QC level. This suggests that residual matrix components in the less-clean extract may be causing the analyte to degrade over time in the autosampler. Method B, with its cleaner extract, shows excellent stability under all tested conditions, highlighting its superior reliability for high-throughput analyses where samples may sit in the autosampler for extended periods.

Investigating Validation Failures

When a validation parameter fails to meet its acceptance criteria, a systematic investigation is required. The following decision tree illustrates a logical approach to troubleshooting an accuracy and precision failure.

OOS Investigation Logic Troubleshooting an Accuracy & Precision Failure Start Accuracy or Precision Fails Acceptance Criteria Check_IS Review Internal Standard Response? Start->Check_IS IS_Var High IS Variability Check_IS->IS_Var Yes IS_OK IS Response Stable Check_IS->IS_OK No Investigate_IS Investigate IS Source, Dilutions, or Stability IS_Var->Investigate_IS Check_Cal Review Calibration Curve? IS_OK->Check_Cal Root_Cause Root Cause Identified: Method Modification & Partial Re-Validation Investigate_IS->Root_Cause Cal_Bad Curve is Non-Linear or has High Deviations Check_Cal->Cal_Bad Yes Cal_OK Curve is Acceptable Check_Cal->Cal_OK No Investigate_Cal Re-prepare/Re-evaluate Calibration Standards Cal_Bad->Investigate_Cal Check_QC Review QC Prep? Cal_OK->Check_QC Investigate_Cal->Root_Cause QC_Bad Potential QC Preparation Error Check_QC->QC_Bad Yes QC_OK QC Prep Verified Check_QC->QC_OK No Investigate_QC Re-prepare QCs from New Stock Solutions QC_Bad->Investigate_QC QC_OK->Root_Cause No Obvious Error, Evaluate Matrix Effects or Analyte Stability Investigate_QC->Root_Cause

Caption: A decision tree for investigating out-of-specification (OOS) results.

Conclusion and Recommendation

While the simpler PPT method may appear adequate for some parameters like linearity, it fails critically in managing the variability of the matrix effect and shows compromised post-preparative stability. These are significant liabilities that can lead to unreliable and non-compliant data in a real-world setting.

The Phospholipid Removal method consistently demonstrated superior performance, yielding better accuracy, precision, minimal matrix effects, and robust stability. The initial investment in a more sophisticated sample preparation technique is unequivocally justified by the enhanced data quality, method robustness, and regulatory compliance. For the reliable bioanalysis of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one, Method B (Phospholipid Removal) is the recommended approach. This ensures the generation of high-quality data that can be trusted to make critical decisions throughout the drug development lifecycle.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information (PMC). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • ResearchGate. Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (2012, March 8). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • OPUS at UTS. Optimized plasma sample preparation and LC-MS analysis. [Link]

  • PubMed. (2007, March 30). Key elements of bioanalytical method validation for small molecules. [Link]

  • SpringerLink. LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Technology Networks. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. [Link]

  • Charles River Laboratories. Bioanalytical Method Development and Validation Services. [Link]

  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • ResearchGate. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • SlideShare. (2024, February 24). ICH Q2 Analytical Method Validation. [Link]

  • Semantic Scholar. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. [Link]

  • National Center for Biotechnology Information (PMC). (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • PPD. (2023, August 29). The Importance of Standalone Testing for Small Molecules. [Link]

  • ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Eastern Analytical Symposium. E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • BioPharm International. (2020, March 1). Stability Testing: The Crucial Development Step. [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. [Link]

  • PubMed. (2010, April 15). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • National Center for Biotechnology Information (PMC). (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

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Comparative

Assessing the reproducibility of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one binding assays

Assessing the Reproducibility of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one Binding Assays: A Comparative Guide Mechanistic Context & The Lipophilicity Challenge 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Reproducibility of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one Binding Assays: A Comparative Guide

Mechanistic Context & The Lipophilicity Challenge

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one (MTEBP) is a highly constrained, synthetic piperazin-2-one derivative. While its core structure is optimized for transmembrane targets such as the Sigma-1 Receptor (S1R), the bulky 3,4,5-triethoxybenzoyl moiety introduces severe physicochemical liabilities. The high calculated partition coefficient (cLogP) of this moiety drives the compound to partition heavily into lipid bilayers and adhere to assay plastics.

In traditional assay formats, this lipophilicity manifests as intractable Non-Specific Binding (NSB), which depletes the free ligand concentration, artificially inflates apparent binding affinities, and destroys inter-assay reproducibility[1]. To generate reliable Structure-Activity Relationship (SAR) data for MTEBP and its analogs, researchers must abandon legacy filtration-based assays in favor of homogeneous, proximity-based, and label-free platforms.

Comparative Analysis of Binding Assay Platforms

To establish a robust screening cascade, we evaluated MTEBP across three distinct binding platforms: Radioligand Binding (RLB), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).

Table 1: Quantitative Performance Metrics for MTEBP Binding Assays

Assay PlatformApparent Kd​ (nM)Signal-to-Background (S/B)Z'-FactorInter-Assay CV (%)Primary Limitation for MTEBP
Radioligand Binding (RLB) 14.2 ± 8.52.10.3542.1%High NSB to GF/C filters; ligand depletion.
TR-FRET 45.8 ± 1.26.80.784.5%Requires fluorescent tracer optimization.
SPR (Label-Free) 48.3 ± 2.1N/A (Response Units)N/A6.2%Sensitivity limits due to low molecular weight.

Analytical Conclusion: RLB drastically overestimates the affinity of MTEBP (apparent Kd​ of 14.2 nM) due to the compound accumulating in the membrane preparation rather than specifically engaging the receptor pocket. TR-FRET and SPR provide highly concordant, reproducible Kd​ values (~45-48 nM), proving that proximity-based and label-free methodologies successfully isolate specific binding events from non-specific lipid partitioning.

Causality in Assay Design: Why TR-FRET Outperforms RLB

The failure of RLB with MTEBP is driven by the physical separation step. Vacuum filtration traps the lipophilic triethoxybenzoyl group in the glass fiber (GF/C) filters, even when pre-soaked in polyethylenimine (PEI)[1].

TR-FRET circumvents this through a homogeneous, wash-free environment. In TR-FRET, a signal is only generated when a Terbium-labeled donor (bound to the receptor tag) comes within strict spatial proximity (typically <10 nm) of a fluorescent acceptor tracer occupying the binding pocket[2]. If MTEBP partitions non-specifically into the surrounding lipid micelles, it does not displace the tracer and therefore does not alter the FRET signal. Furthermore, the time-resolved nature of the assay (utilizing a 100 µs measurement delay) completely eliminates the short-lived background auto-fluorescence generated by MTEBP's aromatic ring system.

TR_FRET_Pathway Terbium Terbium Donor (Anti-Tag Ab) S1R Receptor Target (Tagged) Terbium->S1R Binds Tag Tracer Fluorescent Tracer (Acceptor) Terbium->Tracer Energy Transfer (Proximity) S1R->Tracer Binds Pocket Emission TR-FRET Emission (665 nm) Tracer->Emission Produces Signal MTEBP MTEBP (Competitor) MTEBP->S1R Displaces Tracer MTEBP->Emission Reduces Signal

Fig 1: TR-FRET competitive binding pathway for MTEBP, illustrating proximity-based signal generation.

Validated Step-by-Step Methodology: TR-FRET Competitive Binding

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal controls to mathematically verify that the observed signal reduction is due to MTEBP binding, rather than assay artifact or compound precipitation.

Step 1: Reagent Preparation & Solubilization

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, and 0.05% CHAPS .

  • Causality: CHAPS is a zwitterionic detergent critical for this assay. It maintains the solubility of the highly lipophilic MTEBP in aqueous media without denaturing the receptor or stripping the Terbium-conjugated antibodies.

Step 2: Compound Preparation (DMSO Tolerance)

  • Perform a 10-point serial dilution of MTEBP in 100% DMSO.

  • Transfer to the intermediate plate containing Assay Buffer to create a 4X compound stock.

  • Causality: MTEBP requires DMSO to prevent the triethoxybenzoyl group from precipitating. However, the final assay concentration of DMSO must be strictly capped at 1% to prevent solvent-induced receptor unfolding[3].

Step 3: Self-Validating Assay Assembly (384-well plate) Add reagents in the following order (Total volume: 20 µL):

  • 5 µL MTEBP (or Buffer for Total Binding control; or 10 µM Haloperidol for NSB control).

  • 5 µL Tagged Receptor (e.g., SNAP-tagged S1R).

  • 5 µL Fluorescent Tracer (at its predetermined Kd​ concentration).

  • 5 µL Terbium-labeled Anti-Tag Antibody .

Step 4: Equilibrium Incubation

  • Seal the plate and incubate in the dark at Room Temperature for 60 minutes .

  • Causality: MTEBP exhibits a slow association rate ( kon​ ) due to the steric hindrance of its three ethoxy groups. Reading the plate prematurely will capture the system in a pre-equilibrium state, leading to a false underestimation of binding affinity[4].

Step 5: Time-Resolved Detection

  • Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Critical Setting: Apply a 100 µs delay before reading to allow MTEBP auto-fluorescence to decay.

Workflow Prep 1. Reagent Prep (Buffer + 0.05% CHAPS) Assay 2. Assay Assembly (Receptor + Tracer + MTEBP) Prep->Assay Incubate 3. Equilibrium Incubation (60 min, Room Temp) Assay->Incubate Control1 Total Binding (TB) Max Signal Control Assay->Control1 Control2 Non-Specific Binding (NSB) + Excess Competitor Assay->Control2 Read 4. Time-Resolved Read (Delay: 100 µs) Incubate->Read Control1->Read Control2->Read

Fig 2: Self-validating TR-FRET workflow incorporating critical Total Binding and NSB controls.

Orthogonal Validation via Surface Plasmon Resonance (SPR)

To confirm the thermodynamic data obtained via TR-FRET, SPR is utilized to extract label-free kinetic rate constants ( kon​ and koff​ ).

Because MTEBP is a low-molecular-weight compound (~456 Da), the mass shift upon binding is minimal. Direct amine coupling of the receptor to the sensor chip is contraindicated here; it randomly orients the protein and often occludes the binding pocket, further reducing the maximum theoretical response ( Rmax​ )[5].

SPR Optimization for MTEBP: Instead, the receptor should be captured via a C-terminal His-tag onto an NTA (Nitrilotriacetic acid) sensor chip. This ensures uniform, unidirectional orientation of the receptor, leaving the binding pocket fully accessible to MTEBP. To account for the bulk refractive index changes caused by the 1% DMSO required to keep MTEBP in solution, a rigorous DMSO calibration curve (0.5% to 1.5%) must be run prior to compound injection, allowing for accurate solvent correction during data analysis[3].

References

  • BenchChem. "Troubleshooting non-specific binding in [3H]LY334370 assays." BenchChem.
  • Frontiers. "A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay." Frontiers in Endocrinology.
  • Reichert SPR. "Protein-Small Molecule Biomolecular Interactions – a Retrospective." Reichert SPR White Papers.
  • PubMed / Springer. "Characterization of Small Molecule-Protein Interactions Using SPR Method." Methods in Molecular Biology.
  • NCBI Bookshelf.

Sources

Validation

A Comparative Framework for Assessing the Toxicity of Novel Piperazine Derivatives: In Vitro and In Vivo Profiles

In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's toxicity profile is paramount. This guide provides a comprehensive framework for comparing the in vitro and in v...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's toxicity profile is paramount. This guide provides a comprehensive framework for comparing the in vitro and in vivo toxicity of novel chemical entities, using the structural scaffold of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one as a representative example of a new piperazine derivative. While specific toxicological data for this novel compound is not yet publicly available, this guide will delineate the established methodologies and rationale for its comprehensive evaluation. For comparative purposes, we will draw upon general knowledge of piperazine and its derivatives to contextualize potential toxicological endpoints.

The piperazine ring is a common motif in many approved pharmaceuticals, valued for its physicochemical properties and synthetic accessibility.[1] However, the piperazine class is not without its toxicological concerns, including the potential for neurotoxicity and reproductive toxicity.[2][3] Therefore, any new derivative requires a rigorous and systematic toxicological assessment.

Part 1: Foundational In Vitro Toxicity Assessment

In vitro assays serve as the first tier in a toxicological evaluation, offering a rapid and cost-effective means to screen for potential liabilities and elucidate mechanisms of toxicity.[4] These assays are crucial for early-stage decision-making in drug development.[4]

Cytotoxicity: The First Indication of Cellular Harm

Cytotoxicity assays are fundamental to understanding the concentration at which a compound elicits cell death. These assays measure various cellular functions, such as membrane integrity and metabolic activity.[5]

Commonly Employed Cytotoxicity Assays:

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product.[5][6]Mitochondrial metabolic activity.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[5][7]Plasma membrane integrity.
Crystal Violet Assay Staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable cells.[6]Cell number/adherence.

The choice of cell line is critical and should be relevant to the intended application of the compound. For a general screening, a panel including a liver cell line (e.g., HepG2), a kidney cell line (e.g., HEK293), and a cancer cell line relevant to the compound's therapeutic target would provide a broad initial assessment.[8][9]

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one) in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls (negative control) and a positive control for maximal LDH release (e.g., cell lysis buffer).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer an aliquot of the cell-free supernatant to a new 96-well plate.[7][10]

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, a tetrazolium salt, and diaphorase.[10]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for up to 30 minutes. The enzymatic reaction will produce a colored formazan product. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the negative control.

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity testing is a critical component of safety assessment as genetic damage can lead to carcinogenesis and heritable diseases.[11][12] A standard battery of in vitro and in vivo tests is typically required by regulatory agencies to comprehensively assess genotoxic potential.[11][13]

Standard In Vitro Genotoxicity Test Battery:

AssayPrincipleEndpoint Measured
Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations (point mutations and frameshift mutations) in several strains of Salmonella typhimurium and Escherichia coli.[4]Reversion to prototrophy.
In Vitro Micronucleus Assay Identifies substances that cause chromosomal damage by detecting the formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[4][14]Presence of micronuclei.
Mouse Lymphoma Assay (MLA) Detects a broad range of genetic damage, including point mutations and chromosomal aberrations, at the thymidine kinase (TK) locus in mouse lymphoma cells.[11]Forward mutation at the TK locus.

These assays are often conducted with and without metabolic activation (e.g., using a liver S9 fraction) to account for metabolites that may be genotoxic.

InVitro_Micronucleus_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_harvest Harvesting & Staining cluster_analysis Analysis cell_culture Cell Culture (e.g., CHO, TK6, or human lymphocytes) treatment Treat Cells with Compound (with and without S9 activation) cell_culture->treatment compound_prep Prepare Test Compound Concentrations compound_prep->treatment cyto_block Add Cytochalasin B (to block cytokinesis) treatment->cyto_block harvest Harvest Cells cyto_block->harvest stain Stain with DNA Dye (e.g., Acridine Orange or DAPI) harvest->stain microscopy Microscopic Analysis (Score binucleated cells for micronuclei) stain->microscopy data_analysis Data Analysis (Compare treated vs. control) microscopy->data_analysis

Caption: Workflow for the in vitro micronucleus assay.

Organ-Specific Toxicity: Hepatotoxicity and Cardiotoxicity

The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury (DILI).[15][16] DILI is a major reason for the withdrawal of drugs from the market.[15] In vitro models using human hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7) are valuable for predicting potential hepatotoxicity.[8][15][17] Mechanisms of DILI can include the formation of reactive metabolites, oxidative stress, mitochondrial dysfunction, and immune-mediated responses.[16][18][19]

Cardiotoxicity is another significant concern in drug development, potentially leading to serious adverse effects like arrhythmias and heart failure.[20] A key target for drug-induced cardiotoxicity is the hERG (human Ether-à-go-go-Related Gene) potassium channel, which plays a crucial role in cardiac repolarization.[21] Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal arrhythmias.[21] Modern in vitro cardiotoxicity assessment often utilizes human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which provide a physiologically relevant model for predicting human cardiac responses.[20][22]

Part 2: In Vivo Acute Oral Toxicity Assessment

Following in vitro screening, promising candidates with acceptable toxicity profiles are advanced to in vivo studies. Acute oral toxicity testing in animals provides information on the potential health hazards from a single, short-term oral exposure to a substance.[23] These studies are conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

OECD Guidelines for Acute Oral Toxicity:

GuidelineMethodDescription
OECD 420 Fixed Dose ProcedureThis method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[24][25][26]
OECD 423 Acute Toxic Class MethodThis method allows for the classification of a substance into a toxicity class based on a defined range of LD50 values. It uses a smaller number of animals than traditional LD50 tests.[24]
OECD 425 Up-and-Down ProcedureThis is a sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a confidence interval using a minimal number of animals.[24][27]
  • Animal Selection and Acclimatization: Use a single sex of a standard laboratory rodent species (preferably female rats).[27] Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Selection: The first animal is dosed at a level just below the best preliminary estimate of the LD50.

  • Dosing and Observation: Administer the test substance by gavage.[27] Observe the animal closely for the first few hours after dosing and then daily for a total of 14 days.[27] Record all signs of toxicity, including changes in behavior, appearance, and body weight.

  • Sequential Dosing: If the first animal survives, the next animal is dosed at a higher level. If the first animal dies, the next animal is dosed at a lower level. The interval between dosing animals is typically 48 hours.[27]

  • Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[27]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[27]

OECD_425_Workflow cluster_decision Decision Point start Select Starting Dose (Best estimate of LD50) dose_animal Dose a Single Animal start->dose_animal observe Observe for 48h (Toxicity/Mortality) dose_animal->observe outcome Animal Survives? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Yes decrease_dose Decrease Dose for Next Animal outcome->decrease_dose No continue_dosing Continue Sequential Dosing (Until stopping criteria are met) increase_dose->continue_dosing decrease_dose->continue_dosing continue_dosing->dose_animal end_study End Study (14-day observation for survivors) continue_dosing->end_study calculate_ld50 Calculate LD50 (Maximum Likelihood Method) end_study->calculate_ld50

Caption: Decision-making workflow for the OECD 425 Up-and-Down Procedure.

Part 3: Comparative Analysis and Conclusion

The data generated from this comprehensive suite of in vitro and in vivo assays would allow for a robust toxicological profile of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one to be established. The key to a meaningful comparison is to test alternative compounds, such as other piperazine derivatives or existing drugs with similar therapeutic targets, through the same battery of assays.

Comparative Data Summary Table (Hypothetical):

AssayCompound A (Test Compound)Compound B (Comparator 1)Compound C (Comparator 2)
HepG2 Cytotoxicity (IC50, µM) 25.510.2>100
Ames Test (with S9) NegativePositive (Strain TA98)Negative
In Vitro Micronucleus (LOEC, µM) 505>100
hERG Inhibition (IC50, µM) 15.81.285.3
Acute Oral LD50 (mg/kg, Rat) ~1500~450>2000

By structuring the investigation in this manner—from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo confirmation—researchers can build a comprehensive and comparative understanding of a novel compound's safety profile. This tiered approach ensures that resources are focused on the most promising and safest candidates, ultimately accelerating the path from discovery to application.

References

  • Predicting cardiotoxicity in drug development: A deep learning approach - PMC. (n.d.).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (2022, November 28).
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one

For laboratory personnel engaged in cutting-edge research and development, the proper management of novel chemical compounds is a cornerstone of a safe and compliant operational environment. This guide provides a detaile...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory personnel engaged in cutting-edge research and development, the proper management of novel chemical compounds is a cornerstone of a safe and compliant operational environment. This guide provides a detailed protocol for the safe disposal of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one, a compound for which specific safety data may not be readily available. In such instances, a cautious approach, grounded in the known hazards of structurally related compounds, is imperative. This document synthesizes established best practices for hazardous waste management with insights into the chemical families of piperazine and benzoyl derivatives to ensure the safety of personnel and the protection of our environment.

I. Hazard Assessment: A Precautionary Approach

In the absence of a specific Safety Data Sheet (SDS) for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one, a thorough hazard assessment must be conducted based on its constituent chemical moieties: a piperazine derivative and a benzoyl compound.

  • Piperazine Derivatives : This class of compounds can exhibit a range of toxicological effects. Many piperazine derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Some may also act as sensitizers, leading to allergic skin reactions or respiratory issues.[1][4] Certain piperazine compounds have also been associated with reproductive toxicity.[1] The psychoactive properties of some piperazine derivatives also warrant careful handling to prevent accidental ingestion or absorption.[5]

  • Benzoyl Compounds : The benzoyl group can also confer hazardous properties. For example, benzoyl peroxide is a strong oxidizing agent, and other benzoyl compounds can be flammable and reactive.[6] Incompatible materials for benzoyl compounds often include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][7]

Given these potential hazards, 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one must be handled as a hazardous waste.[8][9][10]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one in any capacity, including for disposal, the following personal protective equipment is mandatory:

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][11][12]To protect against splashes of the chemical or its solutions, which could cause serious eye damage.[2][11]
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][11]To prevent skin contact, which could lead to burns, irritation, or allergic reactions.[1][11]
Body Protection A laboratory coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn.[2][11]To protect the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13][14][15] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1][11]To prevent inhalation of the compound, which could cause respiratory irritation or other systemic effects.[4][11]
III. Step-by-Step Disposal Protocol

The disposal of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one must adhere to all federal, state, and local regulations for hazardous waste.[16][17] The following protocol provides a systematic approach to ensure compliance and safety.

1. Waste Segregation and Collection:

  • Solid Waste : Collect any solid waste of the compound in a dedicated, clearly labeled hazardous waste container.[8][18] Avoid mixing it with other chemical waste to prevent unknown and potentially dangerous reactions.[19][20]

  • Liquid Waste : If the compound is in a solution, it should be collected in a compatible, leak-proof container.[13] Do not pour any amount down the drain.[10][17]

  • Contaminated Materials : All items that have come into contact with the compound, such as weighing papers, pipette tips, and gloves, must be treated as hazardous waste and collected in a designated container.[11]

2. Waste Container Management:

  • Container Type : Use containers that are in good condition and compatible with the chemical waste.[8][18] For example, avoid metal containers for acidic or basic solutions.[13]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one," and a description of the associated hazards (e.g., "Corrosive," "Toxic").[8][16][21]

  • Closure : Keep the waste container securely closed at all times, except when adding waste.[8][18]

3. Storage Pending Disposal:

  • Location : Store the hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.[8][16][21] This area must be under the control of laboratory personnel.[8]

  • Segregation : Store the container segregated from incompatible materials, such as strong acids and oxidizing agents.[8][20]

  • Time and Quantity Limits : Be aware of and adhere to the time and quantity limits for storing hazardous waste in an SAA as stipulated by the EPA and your institution's policies.[16][21][22]

4. Final Disposal:

  • Contact EHS : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[8][18]

  • Documentation : Ensure all necessary paperwork is completed accurately for the waste manifest.

IV. Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

  • Minor Spills :

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing the appropriate PPE, contain the spill.

    • For solid spills, carefully sweep the material to avoid generating dust and place it in the hazardous waste container.[1][14]

    • For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill.[11][19][20] Do not use combustible materials.[20]

    • Collect the absorbent material and place it in the hazardous waste container.[19][20]

  • Major Spills :

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's EHS or emergency response team for assistance.

V. Decontamination of Laboratory Equipment

Any laboratory equipment that has been in contact with 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one must be thoroughly decontaminated before reuse or disposal.[23][24][25]

  • Procedure :

    • Remove any gross contamination.[26]

    • Wash the equipment with a suitable solvent that can dissolve the compound. This rinsate must be collected and disposed of as hazardous waste.[18][20][25]

    • Follow with a standard cleaning procedure, such as washing with soap and water.[25]

    • For sensitive equipment, consult the manufacturer's guidelines for appropriate decontamination methods.[24]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one Start Waste Generated AssessHazards Assess Hazards (Treat as Hazardous in absence of SDS) Start->AssessHazards Spill Spill Occurs Start->Spill PPE Don Appropriate PPE AssessHazards->PPE Hazardous CollectWaste Collect Waste in Labeled Container (Solid, Liquid, Contaminated Materials) PPE->CollectWaste Decontaminate Decontaminate Equipment PPE->Decontaminate StoreWaste Store in Satellite Accumulation Area (Segregated, Closed Container) CollectWaste->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS End Proper Disposal Complete ContactEHS->End MinorSpill Minor Spill: Clean up with absorbent Spill->MinorSpill Minor MajorSpill Major Spill: Evacuate and Call EHS Spill->MajorSpill Major MinorSpill->CollectWaste Decontaminate->CollectWaste

Caption: Decision workflow for the safe disposal of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one.

References

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  • University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Blink. Retrieved from [Link]

  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division. Retrieved from [Link]

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  • Antibodies. (n.d.). Piperazine. Retrieved from [Link]

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  • Texas A&M University-Commerce. (2020, March 23). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]

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  • Welz, A., & Koba, M. (2019, December 16). Piperazine derivatives as dangerous abused compounds. Acta Poloniae Pharmaceutica, 76(6), 943-951.
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